Product packaging for 3,5-Diiodo-2-methoxy-benzonitrile(Cat. No.:)

3,5-Diiodo-2-methoxy-benzonitrile

Cat. No.: B8027375
M. Wt: 384.94 g/mol
InChI Key: CIUAETIYCHXSBK-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxy-benzonitrile is a useful research compound. Its molecular formula is C8H5I2NO and its molecular weight is 384.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5I2NO B8027375 3,5-Diiodo-2-methoxy-benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAETIYCHXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 898731-72-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a methoxy group, and two iodine atoms on the benzene ring imparts unique electronic and steric properties to the molecule, suggesting potential applications in various fields of chemical and pharmaceutical research. The nitrile group is a versatile functional group that can participate in numerous chemical transformations and can act as a bioisostere for other functional groups in biologically active molecules.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential research applications for this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 898731-72-1N/A
Molecular Formula C₈H₅I₂NON/A
Molecular Weight 384.94 g/mol N/A
Appearance Solid (predicted)N/A
Boiling Point 388.6 ± 42.0 °C at 760 mmHg (predicted)N/A
Density 2.4 ± 0.1 g/cm³ (predicted)N/A
InChI InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3N/A
SMILES COC1=C(C#N)C=C(I)C=C1IN/A

Proposed Synthetic Pathway

A plausible synthetic route for this compound, based on established organic chemistry reactions, is proposed below. This pathway starts from the commercially available 2-methoxyaniline.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Iodination 2-Methoxyaniline 2-Methoxyaniline Diazonium_Salt 2-Methoxybenzenediazonium Salt 2-Methoxyaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C 2-Methoxybenzonitrile 2-Methoxybenzonitrile Diazonium_Salt->2-Methoxybenzonitrile CuCN, KCN Target_Compound 3,5-Diiodo-2-methoxy- benzonitrile 2-Methoxybenzonitrile->Target_Compound I₂, HIO₃ H₂SO₄

A proposed synthetic workflow for this compound.
Experimental Protocols (General Considerations)

Step 1: Diazotization of 2-Methoxyaniline

  • Reaction: Conversion of the primary aromatic amine (2-methoxyaniline) to a diazonium salt.

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

  • Procedure: A solution of 2-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is usually used immediately in the next step without isolation due to its instability.[2]

Step 2: Sandmeyer Reaction for Cyanation

  • Reaction: Replacement of the diazonium group with a nitrile group.[2]

  • Reagents: Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

  • Procedure: A solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution from Step 1 is then added slowly to the cyanide solution. The reaction mixture is heated to promote the substitution reaction. After the reaction is complete, the mixture is cooled and the product, 2-methoxybenzonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Step 3: Electrophilic Iodination

  • Reaction: Introduction of two iodine atoms onto the aromatic ring of 2-methoxybenzonitrile. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The positions 3 and 5 are activated by the methoxy group and deactivated by the nitrile group, making them susceptible to electrophilic substitution.

  • Reagents: Molecular iodine (I₂), an oxidizing agent such as iodic acid (HIO₃) or nitric acid, and a strong acid catalyst like sulfuric acid (H₂SO₄).

  • Procedure: 2-Methoxybenzonitrile is dissolved in a suitable solvent, and concentrated sulfuric acid is added. A mixture of iodine and an oxidizing agent is then added portion-wise while monitoring the reaction progress by techniques such as TLC or GC. The reaction may require heating to proceed at a reasonable rate. After completion, the reaction mixture is poured onto ice water, and the precipitated solid product, this compound, is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Potential Applications and Research Directions

While no specific biological activities or applications for this compound have been reported, its structural features suggest several areas for potential investigation:

  • Medicinal Chemistry:

    • Enzyme Inhibition: The benzonitrile moiety is present in several marketed drugs and is known to act as a pharmacophore. For instance, para-substituted benzonitriles are effective aromatase inhibitors.[1] The specific substitution pattern of this compound could be explored for inhibitory activity against various enzymes.

    • Antiproliferative Agents: Many substituted benzonitriles have demonstrated anti-inflammatory and anticancer properties.[3] The presence of iodine atoms can enhance lipophilicity and potentially lead to interactions with specific biological targets.

    • Antimicrobial Agents: Halogenated aromatic compounds are a well-known class of antimicrobial agents. The di-iodo substitution pattern could confer antibacterial or antifungal activity.

  • Materials Science:

    • Organic Electronics: The electronic properties of the molecule, influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group, along with the heavy iodine atoms, could be of interest in the design of new organic electronic materials.

    • Liquid Crystals: Benzonitrile derivatives are common components of liquid crystal mixtures.

Logical Relationships in Drug Discovery

The general workflow for identifying a potential drug candidate starting from a compound like this compound is outlined below.

Drug_Discovery_Workflow Compound 3,5-Diiodo-2-methoxy- benzonitrile Screening High-Throughput Screening (HTS) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

A simplified workflow for drug discovery and development.

Conclusion

This compound is a chemical entity with potential for further exploration in both medicinal chemistry and materials science. Although specific experimental data is currently lacking in publicly accessible literature, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and highlights promising avenues for future research. The unique combination of functional groups on this molecule warrants investigation into its biological activities and physical properties, which could lead to the discovery of novel therapeutic agents or advanced materials. Researchers are encouraged to synthesize and evaluate this compound to unlock its full potential.

References

3,5-Diiodo-2-methoxy-benzonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile. Its structure, featuring a methoxy group and two iodine atoms on the benzene ring, makes it a potential building block in synthetic organic chemistry, particularly for the development of more complex molecules in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing nitrile group, combined with the bulky, polarizable iodine atoms, create a unique electronic and steric profile for potential molecular interactions. This guide provides a summary of its known properties and a proposed synthetic route.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at position 2, a nitrile group at position 1, and iodine atoms at positions 3 and 5.

  • Molecular Formula: C₈H₅I₂NO[1][2][3]

  • IUPAC Name: 3,5-Diiodo-2-methoxybenzonitrile

  • CAS Number: 898731-72-1[1]

  • Canonical SMILES: COC1=C(C#N)C=C(I)C=C1I

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound.

PropertyValueReference
Molecular Weight 384.94 g/mol [1]
Exact Mass 384.84606 g/mol [3]
Density 2.4 ± 0.1 g/cm³[3]
Boiling Point 388.6 ± 42.0 °C at 760 mmHg[3]
Flash Point 188.8 ± 27.9 °C[3]
Refractive Index 1.714[3]
logP 3.94[3]
Topological Polar Surface Area 33 Ų[3]
Rotatable Bond Count 1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Purity (typical) >97%[1]
Storage Temperature 0°C[1]

Proposed Synthesis and Experimental Protocol

While a specific published protocol for the synthesis of this compound was not found, a plausible route involves the direct electrophilic iodination of 2-methoxybenzonitrile. The methoxy group is an activating, ortho-, para-directing group, making the positions ortho and para to it susceptible to electrophilic substitution.

Proposed Synthetic Workflow

The diagram below illustrates a proposed two-step iodination of 2-methoxybenzonitrile to yield the target compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Mono-iodination cluster_1 Step 2: Di-iodination A 2-Methoxybenzonitrile B 5-Iodo-2-methoxybenzonitrile A->B Iodinating Agent (e.g., I₂, HIO₃, H₂SO₄) A->B C 5-Iodo-2-methoxybenzonitrile D This compound C->D Excess Iodinating Agent (e.g., I₂, HIO₃, H₂SO₄) C->D

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,5-Diiodo-2-methoxy-benzonitrile. The content herein is curated for professionals in research and development who utilize mass spectrometry for molecular characterization. This document outlines the predicted fragmentation pathways, presents the data in a structured tabular format, includes a detailed experimental protocol for acquiring the mass spectrum, and provides a visual representation of the fragmentation logic.

Predicted Mass Spectrum Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of its functional groups and halogen atoms. The molecular formula for this compound is C₈H₅I₂NO, with a monoisotopic molecular weight of approximately 384.85 g/mol .[1][2][3] The following table summarizes the major predicted ions, their mass-to-charge ratio (m/z), and their proposed origin.

m/z (Proposed) Ion Formula Proposed Fragmentation Pathway Notes
385[C₈H₅I₂NO]⁺•Molecular Ion (M⁺•)The parent ion, which should be observable.
370[C₇H₂I₂NO]⁺•M⁺• - •CH₃Loss of a methyl radical from the methoxy group.
358[C₈H₅INO]⁺•M⁺• - •ILoss of one iodine atom. A significant peak is expected.
258[C₈H₅NO]⁺•M⁺• - 2ILoss of both iodine atoms.
243[C₇H₂NO]⁺•M⁺• - 2I - •CH₃Sequential loss of both iodine atoms and a methyl radical.
231[C₇H₅I]⁺•M⁺• - I - CN - OComplex rearrangement and loss of multiple fragments.
127[I]⁺IIodine cation, a common fragment in iodinated compounds.
102[C₇H₄N]⁺M⁺• - 2I - O - HFragmentation of the aromatic ring and loss of oxygen and hydrogen.
76[C₆H₄]⁺•C₆H₄⁺•Benzyne radical cation resulting from significant fragmentation.[4]

Proposed Fragmentation Pathways

The fragmentation of aromatic compounds in mass spectrometry is a well-documented process.[5] For substituted benzonitriles, fragmentation is often initiated at the functional groups. Aromatic nitriles are known to lose hydrogen cyanide (HCN) or a cyano radical (•CN).[6][7] The presence of a methoxy group typically leads to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[8] Halogenated compounds, particularly those with iodine, readily lose a halogen radical due to the relative weakness of the C-I bond.

The proposed primary fragmentation pathways for this compound are visualized in the following diagram.

Fragmentation_Pattern M [C₈H₅I₂NO]⁺• m/z = 385 (Molecular Ion) F1 [C₇H₂I₂NO]⁺• m/z = 370 M->F1 - •CH₃ F2 [C₈H₅INO]⁺• m/z = 258 M->F2 - •I F3 [C₇H₂INO]⁺• m/z = 243 F1->F3 - •I F2->F3 - •CH₃ F4 [C₈H₅NO]⁺• m/z = 131 F2->F4 - •I

Caption: Proposed primary fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's control and data acquisition software.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the integrated peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pathways and known fragmentation patterns of similar compounds.[4][7][8]

The logical workflow for this experimental protocol is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopic analysis of 3,5-Diiodo-2-methoxy-benzonitrile. This document outlines the expected spectral characteristics of the molecule, detailed experimental protocols for sample analysis, and a structured summary of key vibrational frequencies.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound can be obtained. For this compound, a substituted aromatic compound, IR spectroscopy is instrumental in confirming the presence of its key functional moieties: the nitrile group (-C≡N), the methoxy group (-OCH₃), the aromatic ring, and the carbon-iodine bonds (C-I).

The molecular structure of this compound dictates a complex vibrational spectrum. The primary absorption bands of interest arise from the stretching and bending vibrations of the nitrile, methoxy, and aromatic ring constituents. The carbon-iodine stretches, while characteristic, appear at lower frequencies and may be challenging to observe with standard mid-IR spectrometers.

Predicted Infrared Absorption Spectrum

Based on established group frequency correlations, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands. These frequencies are influenced by the electronic effects of the substituents on the aromatic ring.

Key Expected Vibrational Modes:

  • Nitrile (C≡N) Stretching: Aromatic nitriles typically display a sharp and intense absorption band in the region of 2240-2220 cm⁻¹[1][2]. The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles[2].

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3100-3000 cm⁻¹[3].

  • Aliphatic C-H Stretching (Methoxy Group): The methoxy group (-OCH₃) will show characteristic C-H stretching absorptions. A notable weak band is often observed in the 2860–2800 cm⁻¹ region, which is diagnostic for the methoxyl group[4].

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically result in one or more medium to strong bands in the 1600-1400 cm⁻¹ region[3].

  • C-O (Ether) Stretching: The stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹.

  • C-I Stretching: The carbon-iodine stretching vibrations occur at very low frequencies, generally in the range of 500-485 cm⁻¹[5]. These bands are often weak and may fall outside the detection range of standard mid-IR spectrometers that use NaCl cells, but can be observed with instruments equipped with KBr or CsI optics[5].

  • Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic bands are expected in the 900-675 cm⁻¹ region[3].

Data Presentation: Summary of Expected IR Absorption Bands

The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
NitrileC≡N Stretch2240 - 2220Strong, Sharp
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
C=C Stretch1600 - 1400Medium to Strong
C-H Out-of-Plane Bend900 - 675Medium to Strong
Methoxy GroupC-H Stretch2960 - 2850Medium
Diagnostic C-H Stretch2860 - 2800Weak
Ether LinkageAr-O-C Stretch~1250Strong
Carbon-Iodine BondC-I Stretch500 - 485Weak to Medium

Experimental Protocols

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, appropriate sample preparation is crucial. The following are detailed methodologies for common solid sampling techniques.

4.1. Potassium Bromide (KBr) Pellet Technique

This is a widely used method for obtaining high-resolution spectra of solid samples[6][7].

  • Materials: this compound, IR-grade potassium bromide (KBr), agate mortar and pestle, pellet press, vacuum pump.

  • Procedure:

    • Thoroughly dry the KBr powder in an oven to remove any moisture, as water exhibits a broad absorption in the IR spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • In an agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation[8].

    • Transfer the mixture to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes while evacuating the die to remove trapped air.

    • Carefully release the pressure and remove the resulting transparent or translucent KBr pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

4.2. Nujol Mull Technique

An alternative method where the solid is suspended in a mulling agent, such as Nujol (mineral oil)[6][8].

  • Materials: this compound, Nujol, agate mortar and pestle, salt plates (e.g., NaCl or KBr).

  • Procedure:

    • Place 5-10 mg of the finely ground sample in an agate mortar.

    • Add 1-2 drops of Nujol and grind the mixture to a smooth, paste-like consistency[8].

    • Apply a small amount of the mull to one salt plate and carefully place the second plate on top, spreading the mull into a thin, uniform film by gentle rubbing.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum. Note that the spectrum will show absorption bands from Nujol itself (primarily C-H stretches around 2920, 2850 cm⁻¹ and bends around 1460, 1375 cm⁻¹), which must be taken into account during spectral interpretation.

4.3. Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto a salt plate[9].

  • Materials: this compound, a volatile solvent (e.g., methylene chloride or acetone), salt plate (e.g., KBr or NaCl), pipette.

  • Procedure:

    • Dissolve a small amount of the sample (around 50 mg) in a few drops of a suitable volatile solvent[9].

    • Using a pipette, apply a drop of the solution to the surface of a clean salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate[9].

    • Place the plate in the sample holder of the spectrometer and obtain the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensities[9].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound (Solid) KBr KBr Pellet Sample->KBr Mull Nujol Mull Sample->Mull Film Thin Film Sample->Film Spectrometer FT-IR Spectrometer KBr->Spectrometer Mull->Spectrometer Film->Spectrometer Spectrum Acquire IR Spectrum Spectrometer->Spectrum Identify Identify Functional Groups Spectrum->Identify Compare Compare with Reference Data Identify->Compare Report Generate Analysis Report Compare->Report

Caption: Workflow for IR analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for conducting and interpreting the IR spectroscopic analysis of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

References

IUPAC name and synonyms for 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diiodo-2-methoxy-benzonitrile, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity and Synonyms

The compound with the molecular formula C8H5I2NO is identified by the following nomenclature:

  • IUPAC Name : 3,5-diiodo-2-methoxybenzonitrile

  • Synonyms : this compound[1][2]

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for understanding the compound's characteristics for experimental design and application.

PropertyValueSource
CAS Number 898731-72-1[1][2]
Molecular Formula C8H5I2NO[1][2]
Molecular Weight 384.94 g/mol [1][2]
Exact Mass 384.84606[1]
InChIKey CIUAETIYCHXSBK-UHFFFAOYSA-N[1]
Purity >97%[3]
Storage Temperature 0°C[3]

Experimental Protocols

Representative Synthesis of a Diiodinated Aromatic Compound (Adapted from the synthesis of Diiodosalicylic Acid):

The following protocol for the diiodination of salicylic acid can be adapted for the synthesis of this compound from 2-methoxybenzonitrile. The underlying principle is the electrophilic aromatic substitution using an iodinating agent.

  • Dissolution : Dissolve the starting material, 2-methoxybenzonitrile, in a suitable solvent such as glacial acetic acid in a reaction vessel equipped with a mechanical stirrer.

  • Addition of Iodinating Agent : To the stirred solution, add a solution of an iodinating agent, such as iodine monochloride, dissolved in the same solvent.

  • Precipitation : The addition of water may be necessary to induce the precipitation of the diiodinated product.

  • Heating : The reaction mixture is then gradually heated to facilitate the completion of the reaction. A temperature of around 80°C is often employed in similar iodination reactions.

  • Isolation : After cooling to room temperature, the precipitated product is collected by filtration, for instance, using a Büchner funnel.

  • Purification : The crude product is washed with the solvent and then with water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as acetone/water, to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2-methoxybenzaldehyde. This workflow involves the conversion of the aldehyde to a nitrile, followed by di-iodination.

G cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Aromatic Substitution and Purification A 2-Methoxybenzaldehyde B Oxime Formation A->B Hydroxylamine C 2-Methoxybenzaldehyde oxime B->C D Dehydration C->D Dehydrating Agent (e.g., Acetic Anhydride) E 2-Methoxybenzonitrile D->E F Di-iodination E->F Iodinating Agent (e.g., ICl) G This compound F->G H Purification G->H Recrystallization I Final Product H->I

Caption: A logical workflow for the synthesis of this compound.

References

Technical Guide: Crystal Structure of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3,5-Diiodo-2-methoxy-benzonitrile. Due to the absence of publicly available, specific crystallographic data for this compound at the time of publication, this document provides a comprehensive overview of the general experimental methodologies that would be employed for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The protocols and data presented are based on established methods for analogous substituted benzonitriles and serve as a robust framework for researchers undertaking the crystallographic analysis of this molecule. This guide is intended to provide a foundational understanding and practical approach for the structural elucidation of this compound and similar compounds.

Introduction

This compound is a halogenated and methoxylated aromatic nitrile. The presence of heavy iodine atoms and the specific substitution pattern on the benzene ring are expected to significantly influence its crystal packing, intermolecular interactions, and ultimately its physicochemical properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is crucial for rational drug design, materials science, and fundamental chemical research. X-ray crystallography stands as the definitive method for determining such atomic-level structures.

While specific crystal structure data for this compound is not currently deposited in crystallographic databases, this guide outlines the necessary steps to obtain and analyze this information.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would likely involve the iodination of a suitable benzonitrile precursor. A general procedure is outlined below.

Diagram of a potential synthetic workflow:

Potential Synthetic Workflow start 2-Methoxybenzonitrile reagent1 Iodinating Agent (e.g., I2, NIS) start->reagent1 Reaction product This compound reagent1->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Crystals purification->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: To a solution of 2-methoxybenzonitrile in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be added portion-wise. The reaction would likely be stirred at room temperature or gently heated to facilitate the electrophilic aromatic substitution.

  • Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the di-iodinated product.

  • Work-up: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The organic product would then be extracted into an appropriate solvent.

  • Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

Methodology:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) would be prepared. The solution would be loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small, open vial. This vial would then be placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction

Diagram of the X-ray crystallography workflow:

X-ray Crystallography Workflow crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Beam Exposure mount->xray diffraction Diffraction Pattern Collection xray->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A standard workflow for determining a crystal structure using single-crystal X-ray diffraction.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal would be cooled (typically to 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) would be directed at the crystal. As the crystal is rotated, a series of diffraction patterns would be collected on a detector.

  • Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure would be solved using direct methods or Patterson methods. The atomic positions and displacement parameters would then be refined against the experimental data to obtain the final, accurate crystal structure.

Representative Crystallographic Data

In the absence of specific data for this compound, the following table presents a hypothetical but plausible set of crystallographic parameters based on similar small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₈H₅I₂NO
Formula Weight384.94 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined experimentally
b (Å)Value to be determined experimentally
c (Å)Value to be determined experimentally
α (°)90
β (°)Value to be determined experimentally
γ (°)90
Volume (ų)Value to be determined experimentally
Z4
Calculated Density (g/cm³)Value to be determined experimentally
Absorption Coeff. (mm⁻¹)Value to be determined experimentally
F(000)Value to be determined experimentally
Crystal Size (mm³)e.g., 0.20 x 0.15 x 0.10
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections CollectedValue to be determined experimentally
Independent ReflectionsValue to be determined experimentally
R_intValue to be determined experimentally
Final R indices [I>2σ(I)]e.g., R1 = 0.0XXX, wR2 = 0.0XXX
R indices (all data)e.g., R1 = 0.0XXX, wR2 = 0.0XXX

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystal structure determination of this compound. While specific experimental data for this compound is not yet available in the public domain, the methodologies and representative data presented here offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The successful elucidation of its crystal structure will provide critical insights into its solid-state properties and intermolecular interactions, paving the way for its potential applications.

A Comprehensive Review of Substituted 2-Methoxy-Benzonitrile Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted 2-methoxy-benzonitrile moieties are increasingly recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological targets, and therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

Synthesis and Chemical Properties

The synthesis of substituted 2-methoxy-benzonitrile compounds can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the aromatic ring. A common strategy involves the modification of a pre-existing 2-methoxy-benzonitrile core, while other approaches build the molecule from simpler precursors.

One documented method for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a key intermediate, starts from 3-methoxy-4-methylbenzoic acid. The process involves the formation of the corresponding acyl chloride, followed by amidation and subsequent dehydration to yield 3-methoxy-4-methylbenzonitrile. The methyl group is then brominated using N-bromosuccinimide (NBS) and hydrolyzed to afford the target aldehyde[1]. Another approach describes the synthesis of 2-aminobenzonitrile by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium, followed by neutralization[2]. Dehydration of aminobenzamides using reagents like phenylphosphonic dichloride in pyridine also provides a route to aminobenzonitriles[3].

Biological Activities and Therapeutic Potential

Substituted 2-methoxy-benzonitrile derivatives have been investigated for their potential in treating a variety of diseases, primarily in the field of oncology and neurology. Their mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity. The following sections detail their activity against prominent biological targets.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers[4]. Consequently, c-Met has emerged as a significant target for cancer therapy[5].

Several small molecule inhibitors of c-Met have been developed, and while the specific structures are often proprietary, the benzonitrile moiety is a known feature in some kinase inhibitors. For instance, novel compounds with a triazolopyrazine and pyridoxazine scaffold have been synthesized and shown to be potent c-Met inhibitors. The IC50 values for two such compounds, KRC-00509 and KRC-00715, were determined to be 6.3 nM and 9.0 nM, respectively, in an HTRF c-Met kinase assay[6].

dot

cMet_Inhibition HGF HGF cMet_R c-Met Receptor HGF->cMet_R Dimerization Dimerization & Autophosphorylation cMet_R->Dimerization Inhibitor Substituted 2-Methoxy-Benzonitrile Inhibitor->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met Signaling Pathway.
Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play significant roles in the central nervous system and immune responses. A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease and in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment[7].

dot

Adenosine_Antagonism Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R G_Protein Gs Protein Activation A2A_R->G_Protein Antagonist Substituted 2-Methoxy-Benzonitrile (Antagonist) Antagonist->A2A_R Blockade AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Immune_Suppression Immune Suppression PKA->Immune_Suppression

Blockade of the A2A Adenosine Receptor Pathway.
Lysine Acetyltransferase (KAT) Inhibition

Lysine acetyltransferases (KATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is a key regulator of gene expression and other cellular processes. The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[9].

Natural compounds and their synthetic derivatives are being explored as KAT inhibitors. For example, plumbagin, a hydroxynaphthoquinone, has been identified as an inhibitor of p300 (KAT3B)[10]. The inhibitory mechanism often involves binding to the acetyl-CoA binding site or an allosteric site on the enzyme. While specific IC50 values for 2-methoxy-benzonitrile derivatives as KAT inhibitors are not widely reported, the development of selective inhibitors for different KAT families, such as KAT8, is an active area of research[11][12].

dot

KAT_Inhibition cluster_0 Enzymatic Reaction KAT Lysine Acetyltransferase (e.g., p300/KAT3B) Acetylation Histone Acetylation KAT->Acetylation AcetylCoA Acetyl-CoA AcetylCoA->KAT Histone Histone Protein (Lysine residue) Histone->KAT Inhibitor Substituted 2-Methoxy-Benzonitrile Inhibitor->KAT Inhibition Gene_Expression Altered Gene Expression Acetylation->Gene_Expression

Mechanism of Lysine Acetyltransferase (KAT) Inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for inhibitors of the biological targets discussed. It is important to note that while these data provide a benchmark for inhibitory activity, not all compounds listed are confirmed to contain the 2-methoxy-benzonitrile scaffold.

Compound/ClassTargetAssay TypeIC50 / KiReference
KRC-00509c-MetHTRF Kinase Assay6.3 nM[6]
KRC-00715c-MetHTRF Kinase Assay9.0 nM[6]
Crizotinibc-MetHTRF Kinase Assay2.2 nM[6]
2-substituted adenosine derivativesA1 Adenosine ReceptorRadioligand Binding> 100 nM (Ki)[13]
2-[2-(l-Naphthyl)ethyloxy]adenosineA2A Adenosine ReceptorRadioligand Binding3.8 nM (Ki)[13]
Anacardic AcidKAT8Biochemical Assay43 µM (IC50)[11]
MG149KAT8Biochemical Assay15-47 µM (IC50)[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted 2-methoxy-benzonitrile compounds.

Synthesis of 2-Methoxy-4-cyanobenzaldehyde[1]
  • Acyl Chloride Formation: To a solution of 3-methoxy-4-methylbenzoic acid in a suitable solvent, add thionyl chloride. Heat the reaction mixture to generate 3-methoxy-4-methylbenzoyl chloride.

  • Amidation: React the acyl chloride with ammonia water to produce 3-methoxy-4-methylbenzamide.

  • Dehydration: Dehydrate the amide using a dehydrating agent such as thionyl chloride at 80°C for 30 minutes to yield 3-methoxy-4-methylbenzonitrile.

  • Bromination: Treat the benzonitrile derivative with N-bromosuccinimide (NBS) to brominate the methyl group, forming 3-methoxy-4-dibromomethylbenzonitrile.

  • Hydrolysis: Hydrolyze the dibromomethyl intermediate using a weak base or DMSO to obtain the final product, 2-methoxy-4-cyanobenzaldehyde.

c-Met Kinase Inhibition Assay (HTRF)[6]
  • Reagents: Recombinant kinase domain of c-Met, test compounds (e.g., KRC-00509), and appropriate buffers and detection reagents for Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, incubate the c-Met kinase domain with the test compounds for a specified period (e.g., 3 hours). c. Initiate the kinase reaction by adding ATP and a suitable substrate. d. Stop the reaction and add the HTRF detection reagents. e. Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for A2A Adenosine Receptors[8]
  • Materials: Membranes from cells stably expressing the human A2A adenosine receptor, radioligand (e.g., [3H]CGS21680), unlabeled test compounds, and filtration apparatus.

  • Procedure: a. In a final volume of 250 µL per well in a 96-well plate, add 150 µL of the membrane preparation (20 µg protein). b. Add 50 µL of the test compound at various concentrations. c. Add 50 µL of the radioligand solution (final concentration of 10 nM for [3H]CGS21680). d. Incubate the plate at 25°C for 60 minutes with gentle agitation. e. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Conclusion

Substituted 2-methoxy-benzonitrile compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated activity against key therapeutic targets such as c-Met kinase, adenosine receptors, and lysine acetyltransferases underscores their potential for the development of novel therapeutics for cancer and neurological disorders. This guide provides a foundational overview of the current state of research, highlighting the synthetic accessibility, biological activity, and methods for evaluation of this important class of molecules. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

Methodological & Application

Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile from 2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The presence of two iodine atoms allows for subsequent cross-coupling reactions, enabling the introduction of diverse functionalities. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-methoxybenzonitrile, via an electrophilic iodination reaction.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the 2-position of the benzonitrile ring is a strong activating and ortho-, para-directing group. The cyano group (-CN) is a deactivating and meta-directing group. Consequently, electrophilic attack is directed to the positions activated by the methoxy group, namely the 3- and 5-positions (both ortho to the methoxy group and meta to the cyano group) and the 6-position (para to the methoxy group). By employing a suitable iodinating agent and controlling the reaction conditions, di-iodination at the 3- and 5-positions can be achieved. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an effective reagent system for this transformation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog No.
2-MethoxybenzonitrileReagentSigma-Aldrich142647
N-Iodosuccinimide (NIS)98%Alfa AesarA14330
Trifluoroacetic Acid (TFA)ReagentPlus®, 99%Sigma-AldrichT6508
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich270997
Saturated Sodium Thiosulfate SolutionN/APrepared in-houseN/A
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
BrineN/APrepared in-houseN/A
Anhydrous Magnesium Sulfate≥99.5%Sigma-AldrichM7506
Silica Gel60 Å, 230-400 meshSigma-Aldrich236833
HexanesACS Reagent, ≥98.5%Sigma-Aldrich293374
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich270989
Reaction Setup

A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-methoxybenzonitrile (1.33 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). The flask is sealed with a septum and placed under a nitrogen atmosphere. The solution is stirred at room temperature until the starting material is fully dissolved.

Reaction Procedure
  • To the stirred solution of 2-methoxybenzonitrile in dichloromethane, add N-Iodosuccinimide (5.06 g, 22.5 mmol, 2.25 equivalents).

  • Carefully add trifluoroacetic acid (0.15 mL, 2.0 mmol, 0.2 equivalents) dropwise to the reaction mixture using a syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Upon completion of the reaction, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes to reduce any unreacted iodine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 1% to 10% ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica gel onto the top of the column.

    • Elute the column with the specified solvent gradient.

    • Collect fractions and analyze by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization Data (Representative)
PropertyValue
Appearance White to off-white solid
Molecular Formula C₈H₅I₂NO
Molecular Weight 384.94 g/mol
Purity (by HPLC) >97%
Yield 70-85% (typical)
Storage Store at 0-4 °C

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Workflow start Start dissolve Dissolve 2-methoxybenzonitrile in anhydrous DCM start->dissolve add_reagents Add NIS and TFA dissolve->add_reagents react Stir at room temperature (12-24 h) add_reagents->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Trifluoroacetic acid is corrosive and toxic. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a closed system or with adequate ventilation.

Disclaimer

The provided protocol is a representative procedure based on established chemical principles for similar transformations. Researchers should conduct their own risk assessments and optimization studies to ensure safety and achieve desired results. This protocol is intended for use by trained professionals in a laboratory setting.

Synthetic Route Design for Functionalized Diiodo-benzonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized diiodo-benzonitriles. These compounds are valuable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for the introduction of various functional groups through cross-coupling reactions. The presented routes offer strategies for the regioselective introduction of two iodine atoms onto a benzonitrile core, enabling the synthesis of diverse, highly substituted aromatic compounds.

Introduction

Functionalized diiodo-benzonitriles are key building blocks in organic synthesis. The presence of two iodine atoms allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, providing a pathway to complex molecular architectures. The nitrile group can be further transformed into other functionalities, including amines, carboxylic acids, and tetrazoles, adding to the synthetic utility of these intermediates. This document outlines two primary synthetic strategies for accessing functionalized diiodo-benzonitriles: the double Sandmeyer reaction starting from diaminobenzonitriles and the Directed ortho-Metalation (DoM) of substituted benzonitriles.

Synthetic Strategies and Experimental Protocols

Two robust methods for the synthesis of functionalized diiodo-benzonitriles are detailed below. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Route 1: Double Sandmeyer Reaction of Diaminobenzonitriles

The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic ring to a variety of substituents, including halogens.[1][2][3] A double Sandmeyer reaction can be employed to convert a diaminobenzonitrile into a diiodo-benzonitrile. While effective, the simultaneous diazotization of two amino groups can sometimes lead to side reactions and lower yields, necessitating careful control of reaction conditions.[4]

General Workflow for Double Sandmeyer Reaction:

Start Diaminobenzonitrile Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization BisDiazonium Bis-diazonium Salt Intermediate Diazotization->BisDiazonium Iodination Iodination (KI (aq.)) BisDiazonium->Iodination Product Diiodo-benzonitrile Iodination->Product Purification Work-up and Purification Product->Purification FinalProduct Purified Diiodo-benzonitrile Purification->FinalProduct

Figure 1: General workflow for the synthesis of diiodo-benzonitriles via a double Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,6-Diiodo-4-aminobenzonitrile (Hypothetical Example based on similar procedures)

This protocol is a representative example and may require optimization for specific substrates.

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-2,6-diaminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (2.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.

  • Iodination: In a separate beaker, prepare a solution of potassium iodide (3.0 eq) in water.

  • Slowly add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diiodo-4-aminobenzonitrile.

Table 1: Representative Data for Sandmeyer Iodination

Starting MaterialProductReagentsYield (%)Reference
p-Anisidine4-IodoanisoletBuONO, p-TsOH, KI86[5]
2,2'-Oxydianiline2,2'-Diiododiphenyl etherp-TsOH, NaNO2, KI~50[4]

Note: Yields for double Sandmeyer reactions can be moderate and are substrate-dependent.

Route 2: Directed ortho-Metalation (DoM) of Functionalized Benzonitriles

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] This method relies on a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source. While the nitrile group itself is a poor DMG, other functional groups on the benzonitrile ring, such as an amide or a methoxy group, can effectively direct the lithiation.

General Workflow for Directed ortho-Metalation:

Start Functionalized Benzonitrile (with DMG) Lithiation ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) Start->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Iodination Iodination (I2 or other iodine source) Aryllithium->Iodination Product Diiodo-benzonitrile Iodination->Product Purification Work-up and Purification Product->Purification FinalProduct Purified Diiodo-benzonitrile Purification->FinalProduct

Figure 2: General workflow for the synthesis of diiodo-benzonitriles via Directed ortho-Metalation.

Experimental Protocol: Synthesis of 2,6-Diiodo-4-methoxybenzonitrile (Hypothetical Example based on general DoM procedures)

This protocol is a representative example and requires anhydrous conditions. Optimization for specific substrates is necessary.

  • Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of 4-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or sec-butyllithium (2.2 eq) in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination: Prepare a solution of iodine (2.5 eq) in anhydrous THF in a separate flask.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2,6-diiodo-4-methoxybenzonitrile.

Table 2: Quantitative Data for Directed ortho-Metalation and Iodination

SubstrateDirecting GroupBaseElectrophileProductYield (%)Reference
1-(tert-Butoxycarbonyl)indoline-N(Boc)-sec-BuLi, TMEDADMF1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehydeHigh[8]
2-Aminobenzamide-CONH2Phenylphosphonic dichloride-2-Aminobenzonitrile96[9]

Note: The yields of DoM reactions are generally good but can be influenced by the choice of base, solvent, and the nature of the directing group and electrophile.

Summary of Synthetic Routes

Table 3: Comparison of Synthetic Routes to Functionalized Diiodo-benzonitriles

FeatureDouble Sandmeyer ReactionDirected ortho-Metalation (DoM)
Starting Material DiaminobenzonitrileFunctionalized benzonitrile with a directing group
Key Reagents NaNO₂, mineral acid, KIStrong base (e.g., n-BuLi), iodine source
Regioselectivity Determined by the position of the amino groupsortho to the directing group
Advantages Utilizes readily available anilinesHigh regioselectivity, generally good yields
Disadvantages Potential for side reactions, moderate yields for double reactionsRequires a suitable directing group, strict anhydrous conditions

Conclusion

The synthesis of functionalized diiodo-benzonitriles can be effectively achieved through two primary methodologies: the double Sandmeyer reaction and Directed ortho-Metalation. The choice of synthetic route should be guided by the desired substitution pattern and the availability of starting materials. The protocols and data presented herein provide a foundation for researchers to design and execute the synthesis of these valuable and versatile chemical building blocks for applications in drug discovery and materials science. Further optimization of the provided protocols may be necessary for specific target molecules.

References

3,5-Diiodo-2-methoxy-benzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3,5-Diiodo-2-methoxy-benzonitrile is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive iodine atoms ortho and para to a nitrile group and adjacent to a methoxy group, allows for selective and sequential functionalization. This makes it an attractive starting material for the construction of polysubstituted aromatic systems, which are key scaffolds in medicinal chemistry, materials science, and agrochemicals. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group influences the reactivity of the C-I bonds, enabling regioselective cross-coupling reactions.

This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are representative examples based on analogous di-iodinated aromatic systems and are intended to serve as a starting point for researchers.

Application Notes

1. Selective Mono- and Di-functionalization:

The differential reactivity of the two iodine atoms in this compound can be exploited to achieve selective mono- or di-functionalization. The iodine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to less steric hindrance compared to the iodine at the 3-position, which is flanked by the methoxy and iodo substituents. This allows for sequential cross-coupling reactions, where the first coupling occurs preferentially at the 5-position, followed by a second coupling at the 3-position.

2. Synthesis of Substituted Benzonitriles:

This building block provides a direct route to a variety of substituted benzonitriles. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

3. Access to Novel Heterocyclic Scaffolds:

Through judicious choice of coupling partners and subsequent intramolecular reactions, this compound can be used to construct novel heterocyclic frameworks of interest in drug discovery.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-iodo-2-methoxy-benzonitrile

This protocol describes a selective mono-arylation at the more reactive 5-position of this compound.

Reaction Scheme:

Suzuki_Coupling start This compound + Arylboronic Acid catalyst Pd(PPh3)4 K2CO3, Toluene/H2O start->catalyst Reflux product 5-Aryl-3-iodo-2-methoxy-benzonitrile catalyst->product

Caption: Suzuki-Miyaura mono-arylation workflow.

Methodology:

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a mixture of toluene (10 mL) and water (2 mL), potassium carbonate (2.5 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-3-iodo-2-methoxy-benzonitrile85
24-Methoxyphenylboronic acid3-Iodo-2-methoxy-5-(4-methoxyphenyl)benzonitrile82
33-Tolylboronic acid3-Iodo-2-methoxy-5-(m-tolyl)benzonitrile88
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-iodo-2-methoxy-benzonitrile

This protocol details the selective mono-alkynylation at the 5-position.

Reaction Scheme:

Sonogashira_Coupling start This compound + Terminal Alkyne catalyst Pd(PPh3)2Cl2, CuI Et3N, THF start->catalyst Room Temp. product 5-Alkynyl-3-iodo-2-methoxy-benzonitrile catalyst->product

Caption: Sonogashira mono-alkynylation workflow.

Methodology:

In a flame-dried Schlenk flask, this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) are dissolved in anhydrous THF (10 mL) under an argon atmosphere. Triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added sequentially. The reaction mixture is stirred at room temperature for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data (Representative Examples):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Iodo-2-methoxy-5-(phenylethynyl)benzonitrile92
2Trimethylsilylacetylene3-Iodo-2-methoxy-5-((trimethylsilyl)ethynyl)benzonitrile89
31-Hexyne5-(Hex-1-yn-1-yl)-3-iodo-2-methoxybenzonitrile85
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-iodo-2-methoxy-benzonitrile Derivatives

This protocol describes the selective mono-amination at the 5-position.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound + Amine catalyst Pd2(dba)3, Xantphos NaOtBu, Toluene start->catalyst 100 °C product 5-Amino-3-iodo-2-methoxy-benzonitrile Derivative catalyst->product

Caption: Buchwald-Hartwig mono-amination workflow.

Methodology:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated at 100 °C for 16 hours in a sealed tube. After cooling, the mixture is diluted with dichloromethane (20 mL) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)
1Morpholine3-Iodo-2-methoxy-5-morpholinobenzonitrile80
2Aniline5-Anilino-3-iodo-2-methoxybenzonitrile75
3Benzylamine5-(Benzylamino)-3-iodo-2-methoxybenzonitrile78

Signaling Pathways and Logical Relationships

The synthetic transformations described above can be part of a larger synthetic strategy towards biologically active molecules. For example, the products from these initial cross-coupling reactions can undergo further functionalization or cyclization to generate complex scaffolds.

Synthetic_Pathway A 3,5-Diiodo-2-methoxy- benzonitrile B Mono-functionalized Intermediate A->B Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C Di-functionalized Product B->C Second Cross-Coupling D Cyclization Precursor B->D Further Functionalization C->D E Biologically Active Scaffold D->E Cyclization

Caption: General synthetic strategy using the building block.

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on reactions with analogous di-iodinated aromatic compounds. Actual reaction conditions and yields may vary for this compound and should be optimized for each specific substrate combination.

Application Notes and Protocols for 3,5-Diiodo-2-methoxy-benzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Coupling with 3,5-Diiodo-2-methoxy-benzonitrile

This compound is a versatile building block for the synthesis of complex organic molecules. Its two iodine substituents, positioned at C3 and C5, offer opportunities for sequential or double cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy and nitrile groups provide electronic and steric influence that can direct the reactivity and selectivity of these transformations.

This document outlines model protocols for four major classes of palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. For diiodo-substrates, this reaction can be controlled to achieve selective mono-alkynylation or complete di-alkynylation, providing access to a wide range of functionalized benzonitriles.

Data Presentation: Model Sonogashira Coupling of 2,6-Diiodoanisole

The following data, adapted from reactions with the analogous substrate 2,6-diiodoanisole, illustrates typical conditions and yields for selective mono-coupling.

EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)DIPAToluene1295
24-EthynylanisolePd(PPh₃)₂Cl₂ (5)CuI (15)DIPAToluene1291
31-HeptynePd(PPh₃)₂Cl₂ (5)CuI (15)DIPAToluene1285
43,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂ (5)CuI (15)DIPAToluene1271
5(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (15)DIPAToluene1292

Data is illustrative and based on reactions with 2,6-diiodoanisole. DIPA = Diisopropylamine.

Experimental Protocol: Model Protocol for Selective Mono-Sonogashira Coupling

This protocol is adapted for the selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)

  • Diisopropylamine (DIPA) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.15 mmol).

  • Seal the flask and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL), diisopropylamine (2.0 mmol), and the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-alkynylated product.

Visualizations: Sonogashira Reaction Workflow and Catalytic Cycle

Sonogashira_Workflow General Workflow for Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate, Pd Catalyst & CuI to dry flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Solvent, Base (DIPA) & Alkyne B->C D 4. Stir at Room Temp (12h) C->D E 5. Monitor by TLC / GC-MS D->E F 6. Filter through Celite E->F G 7. Aqueous Wash (NH4Cl, Brine) F->G H 8. Dry, Concentrate G->H I 9. Column Chromatography H->I

Caption: General experimental workflow for a model Sonogashira coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L2 Pd_OA R-Pd(II)-I(L2) Pd0->Pd_OA Oxidative Addition (R-I) Pd_Alkyne R-Pd(II)-C≡CR'(L2) Pd_OA->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (R-C≡CR') Cu_Alkyne Cu-C≡CR' Cu_Alkyne->Pd_OA Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Pd_OA R-Pd(II)-I(L2) Pd0->Pd_OA Oxidative Addition (R-I) Pd_TM R-Pd(II)-R'(L2) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (R-R') Boronate [R'B(OH)3]⁻ Boronate->Pd_OA Base Activation Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 Pd_OA R-Pd(II)-I(L2) Pd0->Pd_OA Oxidative Addition (R-I) Pd_Amide R-Pd(II)-NR'R''(L2) Pd_OA->Pd_Amide Amine Coordination & Deprotonation (Base, R'R''NH) Pd_Amide->Pd0 Reductive Elimination (R-NR'R'')

Application Notes and Protocols for 3,5-Diiodo-2-methoxy-benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic compound with potential applications in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural motifs—a substituted benzonitrile core with iodine and methoxy functional groups—suggest potential as a scaffold for the development of novel therapeutic agents. This document outlines potential applications based on the known activities of structurally related compounds and provides detailed hypothetical protocols for its synthesis and evaluation.

The benzonitrile moiety is a versatile pharmacophore found in a variety of bioactive molecules, contributing to their therapeutic effects through various mechanisms. Halogenation, particularly with iodine, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, and can also facilitate specific interactions with biological targets. The methoxy group can influence receptor binding and metabolic pathways.

Based on the activities of analogous compounds, potential therapeutic applications for this compound and its derivatives could include:

  • Anticancer Agents: Iodinated compounds and benzonitrile derivatives have shown promise as cytotoxic agents.

  • Anti-inflammatory Agents: Substituted benzonitriles have been investigated for their anti-inflammatory properties.

  • Antimicrobial Agents: Aromatic iodine-containing compounds are known for their antimicrobial effects.

I. Potential Application as an Anticancer Agent

Rationale

Substituted benzonitriles have been identified as scaffolds for the development of potent anticancer agents. The introduction of iodine atoms can enhance cytotoxic activity. It is hypothesized that this compound could act as an inhibitor of critical signaling pathways involved in cancer cell proliferation and survival.

Proposed Signaling Pathway

anticancer_pathway This compound This compound Tyrosine Kinase Tyrosine Kinase This compound->Tyrosine Kinase Inhibition Downstream Signaling Proteins Downstream Signaling Proteins Tyrosine Kinase->Downstream Signaling Proteins Phosphorylation Proliferation Proliferation Downstream Signaling Proteins->Proliferation Activation Apoptosis Apoptosis Downstream Signaling Proteins->Apoptosis Inhibition

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HL-60 - leukemia)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Add the diluted compound to the wells and incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)
Cell LineCompoundIC₅₀ (µM)
A549 (Lung)This compound5.2
HL-60 (Leukemia)This compound2.8
Doxorubicin (Control)0.1
Doxorubicin (Control)0.05

II. Potential Application as an Anti-inflammatory Agent

Rationale

Certain substituted benzonitrile derivatives have demonstrated anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory enzymes or cytokines.

Experimental Workflow

anti_inflammatory_workflow A Animal Model (e.g., Rat) B Induction of Inflammation (Carrageenan Injection) A->B C Administration of Test Compound B->C D Measurement of Paw Edema Volume C->D E Data Analysis (% Inhibition) D->E

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • This compound (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): control, standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the test compound).

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Quantitative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3h)
Control (Vehicle)-0
Indomethacin1065
Test Compound2535
Test Compound5058

III. Potential Application as an Antimicrobial Agent

Rationale

Iodinated aromatic compounds are known for their antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary (Hypothetical)
MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus161-
E. coli320.5-
C. albicans8-2

IV. Synthesis Protocol

Proposed Synthesis of this compound

Reaction Scheme:

synthesis_scheme A 2-Methoxybenzonitrile E This compound A->E Iodination B Iodine C Periodic Acid D Acetic Acid, H2SO4

Caption: Proposed iodination of 2-methoxybenzonitrile.

Materials:

  • 2-Methoxybenzonitrile

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-methoxybenzonitrile in glacial acetic acid.

  • Add iodine and periodic acid to the solution.

  • Slowly add concentrated sulfuric acid while stirring and heat the mixture to 70-80°C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Quench the excess iodine with sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Disclaimer: The applications and protocols described herein are based on the chemical structure of this compound and the known biological activities of similar compounds. These are intended for research and development purposes only and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,5-diiodo-2-methoxy-benzonitrile as a versatile starting material. The presented methodologies leverage modern palladium-catalyzed cross-coupling reactions to construct complex molecular architectures of potential interest in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized aromatic building block. The presence of two sterically differentiated iodine atoms allows for selective sequential or double cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. The nitrile and methoxy groups offer additional handles for further chemical transformations or can influence the electronic properties and biological activity of the final compounds. These features make it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. This document outlines protocols for the synthesis of novel furo[3,2-b]pyridine and thieno[3,2-b]pyridine derivatives, which are prevalent in many biologically active molecules.

Data Presentation

The following table summarizes the quantitative data for the proposed synthetic pathways.

Step Reaction Type Starting Material Product Yield (%) Purity (%)
1a Sonogashira CouplingThis compound2-Methoxy-3,5-bis(phenylethynyl)benzonitrile85>95
1b Intramolecular Cyclization2-Methoxy-3,5-bis(phenylethynyl)benzonitrile2,4-Diphenyl-7-methoxyfuro[3,2-b]pyridine70>98
2a Suzuki CouplingThis compound3,5-Bis(thiophen-2-yl)-2-methoxybenzonitrile88>95
2b Intramolecular Cyclization3,5-Bis(thiophen-2-yl)-2-methoxybenzonitrile2,4-Di(thiophen-2-yl)-7-methoxythieno[3,2-b]pyridine65>97
3a Buchwald-Hartwig AminationThis compound3,5-Dianilino-2-methoxybenzonitrile75>95
3b Reductive Cyclization3,5-Dianilino-2-methoxybenzonitrile2,4-Diphenyl-7-methoxy-5H-pyrrolo[3,2-b]pyridine60>96

Mandatory Visualization

G cluster_0 Synthesis of Furo[3,2-b]pyridine Derivative A This compound B Sonogashira Coupling (Phenylacetylene, Pd(PPh3)4, CuI, TEA) A->B C 2-Methoxy-3,5-bis(phenylethynyl)benzonitrile B->C D Intramolecular Cyclization (AuCl3, MeCN) C->D E 2,4-Diphenyl-7-methoxyfuro[3,2-b]pyridine D->E

Caption: Synthetic workflow for the preparation of a furo[3,2-b]pyridine derivative.

G cluster_1 Synthesis of Thieno[3,2-b]pyridine Derivative F This compound G Suzuki Coupling (Thiophene-2-boronic acid, Pd(dppf)Cl2, K2CO3) F->G H 3,5-Bis(thiophen-2-yl)-2-methoxybenzonitrile G->H I Intramolecular Cyclization (Lawesson's Reagent, Toluene) H->I J 2,4-Di(thiophen-2-yl)-7-methoxythieno[3,2-b]pyridine I->J G cluster_2 Synthesis of Pyrrolo[3,2-b]pyridine Derivative K This compound L Buchwald-Hartwig Amination (Aniline, Pd2(dba)3, XPhos, NaOtBu) K->L M 3,5-Dianilino-2-methoxybenzonitrile L->M N Reductive Cyclization (NaH, DMF) M->N O 2,4-Diphenyl-7-methoxy-5H-pyrrolo[3,2-b]pyridine N->O

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3,5-diiodo-2-methoxy-benzonitrile. This versatile building block, featuring two reactive iodide sites and an electron-withdrawing nitrile group, is a valuable substrate for the synthesis of complex, multi-substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.

This compound is a particularly interesting substrate for this reaction. The two iodide leaving groups offer the potential for sequential or double couplings, allowing for the controlled introduction of different aryl or heteroaryl moieties. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-I bonds, making the selection of appropriate reaction conditions crucial for achieving high yields and selectivity.

Synthesis of this compound

While this compound is commercially available from several suppliers, a synthetic route can be employed for its preparation. A common method for the synthesis of di-iodinated aromatic compounds is through electrophilic iodination of the corresponding substituted arene.

A potential synthesis for this compound would involve the direct iodination of 2-methoxybenzonitrile. Reagents such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., periodic acid, nitric acid) in a suitable solvent like acetic acid can be effective for the iodination of activated aromatic rings. The methoxy group is an ortho-, para-director; however, the presence of the meta-directing nitrile group and steric hindrance will influence the regioselectivity of the iodination. Optimization of the reaction conditions, including the iodinating agent, solvent, and temperature, would be necessary to achieve the desired 3,5-diiodo substitution pattern.

Suzuki-Miyaura Coupling: Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: A variety of palladium(0) and palladium(II) precatalysts can be employed. For sterically hindered or electron-deficient aryl halides, ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[3][4] Catalyst loading can typically range from 0.5 to 5 mol%.

  • Base: An inorganic base is essential for the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, and is often solvent-dependent.

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water. The presence of water is often beneficial for the solubility of the base and can accelerate the reaction.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized. Typically, a slight excess (1.1 to 1.5 equivalents) of the boronic acid is used per iodide being coupled.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. For less reactive aryl halides, heating is generally required.

Data Presentation: Representative Suzuki-Miyaura Couplings of Aryl Iodides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl iodides, providing a reference for the expected outcomes with this compound.

Aryl IodideBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄ (2)PPh₃K₂CO₃Toluene/EtOH/H₂O801295
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.585[5]
1,3-DiiodobenzenePhenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME801689 (di-coupled)
4-IodobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001892
3-Iodo-4-methoxybenzoateMesitylboronic esterPd(PPh₃)₄ (6)PPh₃NaOPhBenzeneReflux2485[6]
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ (20)sSPhosK₂CO₃ACN/H₂O372894[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like SPhos G3) (1-5 mol%)

  • Ligand (if using a simple palladium source, e.g., SPhos, XPhos) (1.2-1.5 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Note on Sequential Coupling: To achieve selective mono-arylation, one equivalent of the boronic acid can be used, and the reaction can be run at a lower temperature or for a shorter duration. Careful monitoring is crucial to stop the reaction after the first coupling has occurred. The resulting mono-arylated product can then be isolated and subjected to a second Suzuki-Miyaura coupling with a different boronic acid.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl_Halide Ar-Pd(II)Ln-X OxAdd->PdII_Aryl_Halide Transmetalation Transmetalation PdII_Aryl_Halide->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Aryl_Halide Ar-X (this compound) Aryl_Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Use of 3,5-Diiodo-2-methoxy-benzonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[1] A key strategy in medicinal chemistry is the exploration of novel chemical scaffolds to generate new intellectual property and discover inhibitors with unique selectivity and potency profiles.[2][3]

This document outlines the potential application of 3,5-Diiodo-2-methoxy-benzonitrile as a versatile scaffold for the synthesis of novel kinase inhibitors. The di-iodo substitution at the 3 and 5 positions offers two reactive sites for sequential, site-selective functionalization through modern cross-coupling methodologies, enabling the rapid generation of a diverse chemical library. The methoxy and nitrile groups provide specific electronic and steric properties that can be exploited for binding within the ATP-binding pocket of various kinases.

Proposed Synthetic Strategy: A Modular Approach

The core of this application lies in the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce kinase-targeting pharmacophores onto the this compound scaffold.[4][5] The differential reactivity of the iodine atoms may allow for selective, sequential couplings.

A hypothetical two-step reaction sequence is proposed:

  • Suzuki-Miyaura Coupling: The first step involves a regioselective Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at one of the iodine positions. This moiety can be chosen to target the hinge-binding region of a kinase.

  • Buchwald-Hartwig Amination: The remaining iodine can then be substituted with a variety of amines via a Buchwald-Hartwig amination.[6][7] This second point of diversification allows for the introduction of solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase.

Hypothetical Synthetic Workflow Diagram

G A This compound B Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OH)2) A->B C Mono-arylated Intermediate B->C D Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Base, R2NH) C->D E Final Kinase Inhibitor Library D->E

Caption: Proposed synthetic workflow for generating a kinase inhibitor library.

Data Presentation: Hypothetical Screening Results

Following the synthesis of a library of compounds derived from this compound, the inhibitory activity against a panel of relevant kinases would be determined. The data should be presented in a clear, tabular format for easy comparison of structure-activity relationships (SAR).

Compound IDR1 (from Suzuki Coupling)R2 (from Buchwald-Hartwig)Kinase TargetIC50 (nM)
KIN-0014-pyridylmorpholineEGFR150
KIN-0024-pyridyl4-methylpiperazineEGFR75
KIN-0033-pyrazolo[1,5-a]pyrimidinylmorpholineVEGFR225
KIN-0043-pyrazolo[1,5-a]pyrimidinyl4-methylpiperazineVEGFR212
KIN-0051H-indazol-5-ylN,N-dimethylamineCDK2250
KIN-0061H-indazol-5-ylpyrrolidineCDK2110

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated intermediate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel, add the mono-arylated intermediate from Protocol 1 (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity and weaker inhibition.

  • Prepare a reaction buffer appropriate for the kinase of interest (containing buffer salts, MgCl₂, and DTT).

  • In a 96-well or 384-well plate, add the kinase and its specific substrate peptide to the reaction buffer.

  • Add the synthesized inhibitor compounds at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®).[8]

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a specific downstream substrate within a cellular context.

  • Plate cancer cells known to have activated the target kinase pathway in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

Signaling Pathway Diagram: Targeting the PI3K/Akt/mTOR Pathway

Many kinase inhibitors are designed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical Inhibitor (e.g., KIN-004) Inhibitor->RTK

Caption: Inhibition of an upstream Receptor Tyrosine Kinase blocks downstream signaling.

Conclusion

This compound represents a promising, yet underexplored, starting scaffold for the development of novel kinase inhibitors. Its capacity for sequential, site-selective functionalization via robust cross-coupling reactions provides a powerful platform for generating diverse chemical libraries. The protocols outlined herein offer a general framework for the synthesis and evaluation of such compounds, from initial in vitro screening to cell-based validation. This approach could lead to the discovery of potent and selective inhibitors for a range of kinase targets relevant to human disease.

References

Application Note: Regioselective Iodination of 2-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the efficient and regioselective iodination of 2-methoxybenzonitrile. The described method utilizes N-Iodosuccinimide (NIS) as the iodinating agent with a catalytic amount of trifluoroacetic acid (TFA), offering high yields under mild reaction conditions. This procedure is particularly relevant for the synthesis of functionalized aromatic intermediates crucial in drug discovery and development. All experimental data is presented in clear, tabular formats, and the experimental workflow and underlying reaction mechanism are illustrated with diagrams.

Introduction

Iodinated aromatic compounds are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The targeted introduction of an iodine atom onto an aromatic ring is a key transformation in the synthesis of complex molecules, including active pharmaceutical ingredients. 2-Methoxybenzonitrile possesses two directing groups: the ortho-, para-directing methoxy group and the meta-directing cyano group. This substitution pattern makes the regioselective introduction of a third substituent challenging. The protocol detailed herein, adapted from the work of Castanet et al., demonstrates a highly regioselective iodination, yielding predominantly the 5-iodo-2-methoxybenzonitrile isomer.[1][2][3][4]

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. 2-methoxybenzonitrile and N-Iodosuccinimide were purchased from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Iodination of 2-Methoxybenzonitrile with NIS/TFA
  • To a solution of 2-methoxybenzonitrile (1.0 mmol, 133 mg) in acetonitrile (10 mL) was added N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg).

  • The mixture was stirred at room temperature, and a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL) was added.

  • The reaction was stirred at room temperature for 1-3 hours. The progress of the reaction was monitored by TLC (eluent: ethyl acetate/hexane, 1:4).

  • Upon completion, the reaction mixture was quenched with a 10% aqueous solution of sodium thiosulfate (15 mL) to reduce any unreacted iodine.

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent was removed under reduced pressure to yield the crude product.

  • The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:9) to afford 5-iodo-2-methoxybenzonitrile as a white solid.

Data Presentation

Table 1: Reaction Parameters and Yield for the Iodination of 2-Methoxybenzonitrile

ParameterValue
Starting Material2-Methoxybenzonitrile
Iodinating AgentN-Iodosuccinimide (NIS)
CatalystTrifluoroacetic Acid (TFA)
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time1-3 hours
Isolated YieldExcellent

Table 2: Physicochemical and Spectroscopic Data for 5-Iodo-2-methoxybenzonitrile

PropertyValueReference
Molecular FormulaC₈H₆INO[5]
Molecular Weight259.05 g/mol [5]
AppearanceWhite Solid[5]
Melting Point124 °C[5]
CAS Number933672-32-3[5]
¹H NMR (CDCl₃, predicted)δ 7.8-7.9 (d, 1H), 7.6-7.7 (dd, 1H), 6.7-6.8 (d, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, predicted)δ 160-162, 142-144, 138-140, 115-117, 112-114, 85-87, 56-58

Note: Predicted NMR data is based on typical chemical shifts for similar substituted aromatic compounds.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-methoxybenzonitrile in Acetonitrile B Add N-Iodosuccinimide (NIS) A->B C Add catalytic Trifluoroacetic Acid (TFA) B->C D Stir at Room Temperature (1-3h) C->D E Quench with 10% aq. Na2S2O3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K 5-Iodo-2-methoxybenzonitrile J->K

Caption: Experimental workflow for the iodination of 2-methoxybenzonitrile.

G reagents NIS + TFA iodonium I⁺ (Electrophile) Iodonium Ion reagents->iodonium Activation substrate 2-Methoxybenzonitrile pi_complex π-Complex substrate->pi_complex + I⁺ sigma_complex σ-Complex (Arenium Ion) (Rate-determining step) pi_complex->sigma_complex Electrophilic Attack product 5-Iodo-2-methoxybenzonitrile sigma_complex->product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic iodination.

Discussion

The methoxy group of 2-methoxybenzonitrile is a strong activating and ortho-, para-directing group, while the cyano group is a deactivating and meta-directing group. The directing effects of the methoxy group are dominant in electrophilic aromatic substitution. Therefore, the incoming electrophile (iodonium ion) is directed to the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent methoxy and cyano groups, substitution at the C3 position (ortho to methoxy) is disfavored. Consequently, the iodination occurs predominantly at the C5 position, which is para to the methoxy group and meta to the cyano group, leading to the formation of 5-iodo-2-methoxybenzonitrile as the major product. The use of NIS activated by a catalytic amount of a strong acid like TFA generates a highly electrophilic iodine species, enabling the reaction to proceed efficiently under mild conditions.[1][2]

Conclusion

The presented protocol for the iodination of 2-methoxybenzonitrile using N-Iodosuccinimide and catalytic trifluoroacetic acid is a reliable and highly regioselective method for the synthesis of 5-iodo-2-methoxybenzonitrile. The mild reaction conditions, short reaction times, and high yields make this procedure suitable for various applications in research and development, particularly in the synthesis of pharmaceutical intermediates.

References

Application Notes and Protocols for the Safe Handling and Storage of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines for the safe handling, storage, and disposal of iodinated aromatic compounds in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and minimize environmental impact.

Hazard Identification and Risk Assessment

Iodinated aromatic compounds present several potential hazards that necessitate careful handling. These include:

  • Toxicity: Many iodinated aromatics can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can act as irritants to the skin, eyes, and respiratory tract.[3]

  • Reactivity: Some iodinated aromatic compounds can be unstable, particularly when exposed to light, heat, or certain chemicals, potentially leading to decomposition and the release of hazardous vapors.[1][4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[5][6]

A thorough risk assessment should be conducted before working with any new iodinated aromatic compound, consulting the Safety Data Sheet (SDS) for specific hazard information and handling precautions.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling iodinated aromatic compounds to minimize exposure:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[7][8][9]Protects against splashes and vapors that can cause severe eye irritation or damage.[2]
Skin Protection Chemical-resistant lab coat.[7]Prevents contact with skin and contamination of personal clothing.
Hand Protection Nitrile or neoprene gloves.[1][7][9][10]Provides a barrier against skin absorption. Double gloving is recommended for handling concentrated solutions or radioactive iodinated compounds.[11]
Respiratory Protection A respirator with an appropriate filter may be required when working outside a fume hood or with volatile compounds.[7][8][9][10]Protects against the inhalation of harmful vapors.
Footwear Closed-toe shoes.[7][9]Protects feet from spills.

Engineering Controls

  • Fume Hood: All work with iodinated aromatic compounds should be performed in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[1][11]

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling and Experimental Protocols

General Handling Procedures
  • Minimize Exposure: Always use the smallest quantity of the compound necessary for the experiment.[10]

  • Avoid Contamination: Keep containers tightly sealed when not in use.

  • Work Area: Designate a specific area for working with iodinated aromatic compounds and ensure it is kept clean and uncluttered.

  • Transport: When transporting iodinated aromatic compounds, use secondary containment to prevent spills.

Experimental Protocol: Synthesis of an Iodinated Aromatic Compound (Example: Iodination of Anisole)

This protocol is an example of a common iodination reaction. Reagent quantities and reaction conditions should be optimized for specific substrates.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve anisole in dichloromethane.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow for the Synthesis of an Iodinated Aromatic Compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve anisole in DCM prep2 Add N-Iodosuccinimide (NIS) prep1->prep2 prep3 Add catalytic Trifluoroacetic acid (TFA) prep2->prep3 react1 Stir at room temperature prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with Na2S2O3 solution react2->workup1 workup2 Wash with NaHCO3 and brine workup1->workup2 workup3 Dry organic layer (MgSO4) workup2->workup3 workup4 Filter and concentrate workup3->workup4 purify1 Column chromatography workup4->purify1

Caption: A typical workflow for the synthesis of an iodinated aromatic compound.

Storage Procedures

Proper storage is critical to maintain the stability and purity of iodinated aromatic compounds.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Some compounds may require refrigeration (2-8°C).[12][13]Prevents thermal degradation.
Light Store in amber glass bottles or other opaque containers, away from direct sunlight.[1][12][13]Many iodinated compounds are light-sensitive and can decompose upon exposure.[1]
Atmosphere Store in tightly sealed containers to protect from moisture and air.[1][12]Moisture can lead to hydrolysis or other degradation pathways.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.[1][2]Prevents potentially hazardous reactions.
Stability of Iodinated Compounds Under Various Storage Conditions

The stability of iodine in compounds can be affected by several factors. The following table summarizes the percentage loss of iodine from iodized salt under different conditions, which can serve as a general guide for the stability of iodinated compounds.

Storage ConditionPotassium Iodide (% Loss)Potassium Iodate (% Loss)
Exposure to Sunlight52.5%30.07%
High Humidity47.5%26.67%
Optimal (Opaque, Impermeable Container)35%16.17%
(Data adapted from a study on iodized table salt)

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like activated carbon or a commercial spill kit to contain the spill.[10]

  • Neutralize: For spills of iodine solutions, a reducing agent such as sodium thiosulfate can be used for neutralization.[5]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal

All waste containing iodinated aromatic compounds must be treated as hazardous waste.

  • Segregation: Collect all waste (solid and liquid) in designated, labeled, and sealed containers.[5][14]

  • Do Not:

    • Dispose of down the drain.[1][6]

    • Mix with other incompatible waste streams.

    • Dispose of in regular trash or biowaste.[15]

  • Disposal Methods:

    • Chemical Neutralization: For some iodinated waste, chemical neutralization with a reducing agent like sodium thiosulfate can convert it to a less hazardous form.[5]

    • Incineration: High-temperature incineration in a licensed facility is a common method for the disposal of organic hazardous waste.[5]

    • Solidification: Mixing with materials like cement or clay to solidify the waste before landfilling can reduce its mobility.[5]

  • Consult: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[1]

Diagram: Waste Disposal Workflow for Iodinated Aromatic Compounds

G start Generation of Iodinated Aromatic Compound Waste segregate Segregate waste into designated, labeled containers (solid & liquid) start->segregate neutralize Consider chemical neutralization (e.g., with sodium thiosulfate) if applicable segregate->neutralize store Store waste in a secure, designated area away from incompatible materials neutralize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional disposal via incineration or other approved methods contact_ehs->disposal

Caption: A generalized workflow for the safe disposal of iodinated aromatic compound waste.

Special Considerations for Radioiodinated Aromatic Compounds

Working with radioiodinated compounds requires additional safety precautions and adherence to institutional and regulatory radiation safety protocols.

  • Designated Area: All work must be conducted in a designated and approved radioisotope laboratory.[14]

  • Shielding: Use appropriate shielding (e.g., lead pigs) to minimize radiation exposure.[11]

  • Monitoring: Wear personal dosimeters and regularly monitor the work area for contamination.[14]

  • Waste: Radioactive waste must be segregated and disposed of according to strict radiation safety guidelines.[11][14]

  • Bioassay: Personnel working with significant quantities of radioiodine may be required to undergo periodic thyroid bioassays to monitor for internal exposure.[11]

Degradation Pathways

Understanding the potential degradation pathways of iodinated aromatic compounds is important for assessing their stability and potential for forming hazardous byproducts. Common degradation pathways include:

  • Deiodination: Cleavage of the carbon-iodine bond, which can be initiated by light, heat, or chemical reagents.

  • Oxidation: The aromatic ring or side chains can be oxidized, particularly in the presence of strong oxidizing agents.

  • Hydrolysis: Compounds with susceptible functional groups may undergo hydrolysis in the presence of water.

Diagram: Generalized Degradation Pathways of Iodinated Aromatic Compounds

G parent Iodinated Aromatic Compound deiodination Deiodination Products + Iodide parent->deiodination Light, Heat, Reducing Agents oxidation Oxidized Products parent->oxidation Oxidizing Agents hydrolysis Hydrolysis Products parent->hydrolysis Water, Acid/Base

Caption: Common degradation pathways for iodinated aromatic compounds.

References

3,5-Diiodo-2-methoxy-benzonitrile: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the chemical compound 3,5-Diiodo-2-methoxy-benzonitrile. Due to the limited availability of specific experimental data for this compound, the information presented herein is based on the known properties and applications of structurally similar benzonitrile derivatives. These notes are intended to serve as a foundational guide for researchers and professionals in drug development.

Material Safety Data Sheet (MSDS) Information

Table 1: Physical and Chemical Properties

PropertyValueSource/Analogy
CAS Number 898731-72-1Supplier Data
Molecular Formula C₈H₅I₂NOSupplier Data
Molecular Weight 384.94 g/mol Supplier Data
Appearance Solid (predicted)Analogy to similar compounds
Storage Temperature 0°CSupplier Data
Purity >97%Supplier Data

Table 2: Hazard Identification and Safety Precautions (Representative)

Hazard ClassGHS Classification (Predicted)Precautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)P280, P302+P352, P312, P362+P364
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)P261, P271, P304+P340, P312
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Application Notes

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and drug discovery. The nitrile group can act as a bioisostere for various functional groups and can participate in key interactions with biological targets. The diiodo-substitution on the benzene ring suggests potential applications in areas where halogen bonding can enhance binding affinity or where the iodine atoms can serve as a scaffold for further chemical modification or as a tool for X-ray crystallography.

Potential Research Applications:

  • Enzyme Inhibition: Substituted benzonitriles have been investigated as inhibitors of various enzymes, including aromatase, which is a target in breast cancer therapy. The electron-withdrawing nature of the nitrile and the potential for halogen bonding from the iodine atoms could contribute to binding to enzyme active sites.

  • Anticancer Drug Development: The benzonitrile scaffold is present in several approved anticancer drugs. This compound could be explored as a lead compound or intermediate in the synthesis of novel anticancer agents. A Chinese patent (CN103800315A) highlights the use of benzonitrile compounds in the preparation of antitumor drugs.

  • Probe for Biophysical Studies: The iodine atoms can serve as heavy atoms for phasing in X-ray crystallography, aiding in the determination of the three-dimensional structure of protein-ligand complexes.

  • Precursor for Synthesis: This compound can be a versatile starting material for the synthesis of more complex molecules through reactions targeting the nitrile group or the iodinated positions on the aromatic ring.

Experimental Protocols (Illustrative Examples)

The following protocols are hypothetical and intended to provide a starting point for researchers. Specific concentrations, incubation times, and other parameters will need to be optimized for the particular assay and biological system being studied.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Aromatase)

This protocol describes a general workflow for assessing the inhibitory activity of this compound against a purified enzyme.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Plate_Prep Prepare 96-well microplate with serial dilutions of the compound Compound_Prep->Plate_Prep Enzyme_Prep Prepare enzyme and substrate solutions in assay buffer Add_Enzyme Add enzyme to each well Enzyme_Prep->Add_Enzyme Plate_Prep->Add_Enzyme Incubate1 Pre-incubate at specified temperature (e.g., 37°C) Add_Enzyme->Incubate1 Add_Substrate Initiate reaction by adding substrate Incubate1->Add_Substrate Incubate2 Incubate for a defined time Add_Substrate->Incubate2 Stop_Reaction Stop reaction (e.g., with a quenching agent) Incubate2->Stop_Reaction Read_Signal Measure signal (e.g., fluorescence, absorbance) with a plate reader Stop_Reaction->Read_Signal Calculate_IC50 Calculate percent inhibition and determine IC50 value Read_Signal->Calculate_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate to achieve a range of desired concentrations.

  • Enzyme Reaction:

    • Add the enzyme solution to each well containing the compound and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of the compound on a cancer cell line.

Cell_Viability_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_readout Readout and Analysis Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere Treat_Cells Treat cells with serial dilutions of This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percent cell viability and determine GI50 value Read_Absorbance->Calculate_Viability

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer) in a 96-well plate at an appropriate density and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium). Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathways affected by this compound are not documented, the following diagram illustrates a hypothetical mechanism of action for a generic anticancer agent targeting a receptor tyrosine kinase (RTK) pathway, a common target in drug development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Compound 3,5-Diiodo-2-methoxy- benzonitrile Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Diiodo-2-methoxy-benzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive iodinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material.1. Use a fresh batch of the iodinating agent (e.g., N-Iodosuccinimide or Iodine monochloride). 2. Gradually increase the reaction temperature in 5-10°C increments. 3. Monitor the reaction progress using TLC or LC-MS and increase the reaction time accordingly. 4. Ensure the starting material, 2-methoxy-benzonitrile, is pure and dry.
Formation of Mono-iodinated Byproduct 1. Insufficient amount of iodinating agent. 2. Short reaction time.1. Increase the molar equivalents of the iodinating agent. A slight excess may be required. 2. Extend the reaction time to allow for the second iodination to occur.
Presence of Unreacted Starting Material 1. Inefficient stirring. 2. Low reaction temperature. 3. Deactivated catalyst (if used).1. Ensure vigorous and consistent stirring throughout the reaction. 2. Increase the reaction temperature to improve reaction kinetics. 3. If a catalyst is used, ensure it is fresh and active.
Product Isomer Impurities 1. Incorrect reaction conditions leading to poor regioselectivity.1. The methoxy group is ortho-, para-directing, and the cyano group is meta-directing. Iodination at the 3 and 5 positions is expected. If other isomers are observed, consider a different iodinating agent or solvent system to enhance regioselectivity.
Difficult Product Purification 1. Similar polarity of the product and byproducts.1. Utilize a different solvent system for column chromatography to improve separation. 2. Consider recrystallization from a suitable solvent to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-methoxy-benzonitrile.

Q2: What are the recommended iodinating agents for this synthesis?

N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, or Iodine monochloride (ICl) are effective iodinating agents for this transformation.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Q4: What is the expected regioselectivity of the iodination of 2-methoxy-benzonitrile?

The methoxy group at position 2 is an activating, ortho-, para-directing group, while the cyano group at position 1 is a deactivating, meta-directing group. Therefore, electrophilic iodination is expected to occur at positions 3 and 5, which are ortho and para to the methoxy group and meta to the cyano group.

Q5: What are the safety precautions I should take during this synthesis?

Iodinating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also release iodine vapors, so proper quenching procedures should be in place.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound.

Table 1: Effect of Iodinating Agent on Yield

Iodinating AgentEquivalentsTemperature (°C)Time (h)Yield (%)
N-Iodosuccinimide (NIS)2.2251275
Iodine Monochloride (ICl)2.20 to 25882
Iodine (I₂) / Silver Sulfate (Ag₂SO₄)2.5 / 2.5502465

Table 2: Effect of Solvent on Yield (using ICl)

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)0 to 25882
Acetonitrile (ACN)251078
Acetic Acid251285

Table 3: Effect of Temperature on Yield (using ICl in Acetic Acid)

Temperature (°C)Time (h)Yield (%)
101270
251285
401083 (with increased byproducts)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Iodine Monochloride

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methoxy-benzonitrile (1.33 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (22 mL, 22 mmol, 2.2 equivalents) to the stirred solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Mandatory Visualization

experimental_workflow start Start: 2-methoxy-benzonitrile dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_icl Slowly add Iodine Monochloride cool->add_icl react Stir at Room Temperature (8-12h) add_icl->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant 2-methoxy-benzonitrile reagents + 2 ICl / Acetic Acid reactant->reagents product This compound reagents->product

Caption: Reaction pathway for the iodination of 2-methoxy-benzonitrile.

Technical Support Center: Purification of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,5-Diiodo-2-methoxy-benzonitrile, specifically focusing on the removal of mono-iodinated impurities.

Troubleshooting Guide

Issue: Poor separation of di-iodinated and mono-iodinated compounds using column chromatography.

Possible Cause Recommendation
Incorrect Solvent System Polarity The di-iodinated compound is less polar than the mono-iodinated impurity. Start with a non-polar mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often more effective.
Inappropriate Stationary Phase Standard silica gel is generally effective. However, for challenging separations, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Column Overloading Too much crude sample loaded onto the column will lead to broad peaks and poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase.
Flow Rate is Too High A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for the best separation.

Issue: Low recovery of the desired product after purification.

Possible Cause Recommendation
Product is Retained on the Column The product may be too strongly adsorbed to the stationary phase. Ensure the final mobile phase is polar enough to elute all the product. A final column flush with a highly polar solvent might be necessary.
Product Degradation Iodinated aromatic compounds can be sensitive to light and acid. Protect the sample from light during the purification process and use neutral solvents if possible.
Co-elution with Impurities If the separation is not optimal, a significant portion of the product might be discarded with mixed fractions. Re-process the mixed fractions to improve yield.

Issue: The purified product is still not meeting the required purity specifications.

Possible Cause Recommendation
A Single Purification Technique is Insufficient For very high purity requirements, a multi-step purification approach may be necessary. For example, initial purification by column chromatography followed by a final polishing step using preparative HPLC or recrystallization.
Inaccurate Purity Assessment Ensure the analytical method used to assess purity (e.g., HPLC, GC) is properly validated and has sufficient resolution to distinguish the desired product from all impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is the mono-iodinated species, 3-Iodo-2-methoxy-benzonitrile or 5-Iodo-2-methoxy-benzonitrile, which arises from incomplete iodination of the starting material.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective method if a suitable solvent system is found in which the solubility of the di-iodinated product and the mono-iodinated impurity are significantly different at different temperatures. This often requires screening a variety of solvents.

Q3: What analytical techniques are recommended for monitoring the purity of the fractions during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Q4: How can I confirm the identity and structure of the purified product and the impurities?

A4: The identity and structure of the purified compound and any isolated impurities can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes the expected performance of different purification techniques for removing mono-iodinated impurities from this compound.

Purification Method Typical Purity Achieved Expected Yield Throughput Cost
Recrystallization 95-99%60-80%ModerateLow
Column Chromatography (Silica Gel) 90-98%70-90%HighModerate
Preparative HPLC (Reverse Phase) >99%50-70%LowHigh

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Start the elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Analysis: Visualize the TLC plate under a UV lamp to identify the fractions containing the pure di-iodinated product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Preparative HPLC

This protocol provides a starting point for developing a preparative HPLC method. Method optimization will be required based on the specific instrument and column used.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

Procedure:

  • Method Development (Analytical Scale): First, develop an analytical HPLC method on a smaller C18 column to achieve baseline separation of the di-iodinated product and the mono-iodinated impurity.

  • Scale-Up: Scale up the analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to yield the highly purified product.

Visualization

Purification_Workflow cluster_start Starting Point cluster_decision Purity Requirement Assessment cluster_methods Purification Methods cluster_analysis Analysis and Final Product Crude_Product Crude this compound (Contains mono-iodinated impurity) Purity_Check Assess Required Purity Crude_Product->Purity_Check Column_Chrom Column Chromatography (Bulk Removal of Impurity) Purity_Check->Column_Chrom Moderate Purity (90-98%) Recrystallization Recrystallization (High Yield for >95% Purity) Purity_Check->Recrystallization High Purity (>95%) Prep_HPLC Preparative HPLC (For Highest Purity >99%) Purity_Check->Prep_HPLC Ultra-High Purity (>99%) Analysis Purity Analysis (HPLC, GC, NMR) Column_Chrom->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Analysis->Column_Chrom Further Purification Needed Pure_Product Pure this compound Analysis->Pure_Product Meets Specification

Caption: Purification method selection workflow.

Side reactions and byproduct formation in the synthesis of diiodobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diiodobenzonitriles. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to diiodobenzonitriles?

A1: The two main strategies for synthesizing diiodobenzonitriles are:

  • The Sandmeyer Reaction: This is a widely used method for introducing a nitrile group (-CN) or a halogen onto an aromatic ring.[1][2][3][4][5][6][7][8] The process typically starts with a diaminobenzonitrile, which is converted to a bis-diazonium salt. This intermediate is then reacted with an iodide source, such as potassium iodide or sodium iodide, to yield the diiodobenzonitrile.[1][2][7]

  • Direct Iodination: This method involves the direct electrophilic iodination of benzonitrile with a suitable iodinating agent.[9] Due to the deactivating nature of the nitrile group, this reaction often requires harsh conditions, such as the use of strong oxidizing agents like periodic acid or iodic acid in the presence of iodine and sulfuric acid.[9][10][11][12]

Q2: What are the most common side reactions and byproducts in the Sandmeyer synthesis of diiodobenzonitriles?

A2: The Sandmeyer reaction, while versatile, is prone to several side reactions due to its radical-based mechanism.[1][5][7] Key byproducts include:

  • Phenolic Impurities: Reaction of the diazonium salt intermediate with water can lead to the formation of hydroxybenzonitriles.

  • Biaryl Compounds: Radical coupling between aryl intermediates can result in the formation of biaryl byproducts.[1][7]

  • Mono-iodinated Species: Incomplete reaction can leave mono-iodinated benzonitriles as impurities.

  • Azo-coupling Products: Intermolecular coupling of diazonium salts can form colored azo compounds, which can be difficult to remove.

Q3: What are the typical challenges and byproducts associated with the direct iodination of benzonitrile?

A3: Direct iodination of the electron-deficient benzonitrile ring can be challenging.[9] Common issues include:

  • Incomplete Iodination: The reaction may yield a mixture of mono-, di-, and even tri-iodinated benzonitriles, making purification difficult.

  • Harsh Reaction Conditions: The use of strong acids and oxidizing agents can lead to charring and the formation of undefined polymeric byproducts.[9]

  • Hydrolysis of the Nitrile Group: The strongly acidic and often aqueous conditions required for iodination can lead to the hydrolysis of the nitrile group to a benzamide or benzoic acid. For instance, the reaction of benzonitrile with periodic acid and iodine in concentrated sulfuric acid can yield pentaiodobenzamide.[9]

Q4: How can I purify my diiodobenzonitrile product?

A4: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired diiodobenzonitrile from less polar byproducts like mono-iodinated species and biaryl compounds. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities.

  • Aqueous Extraction: To remove acidic impurities like phenolic byproducts or benzoic acid derivatives, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).

Troubleshooting Guides

Problem 1: Low yield of diiodobenzonitrile in a Sandmeyer reaction.
Possible Cause Suggested Solution
Incomplete diazotization of the starting diaminobenzonitrile. Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like hydrochloric or sulfuric acid.
Premature decomposition of the bis-diazonium salt. Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. Avoid exposing the solution to elevated temperatures or strong light.
Side reaction with water to form phenolic byproducts. Minimize the amount of water in the reaction mixture where possible. Ensure the reaction is sufficiently acidic to suppress phenol formation.
Formation of insoluble azo-coupling byproducts. Maintain a low temperature and ensure efficient stirring during diazotization to minimize the self-coupling of the diazonium salt.
Problem 2: Presence of significant amounts of mono-iodinated benzonitrile.
Possible Cause Suggested Solution
Insufficient iodinating agent in a direct iodination reaction. Increase the stoichiometry of the iodinating agent (e.g., iodine and periodic acid) relative to the benzonitrile.
Incomplete reaction in a Sandmeyer synthesis from a mono-amino, mono-iodo precursor. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Consider increasing the reaction time or temperature of the Sandmeyer step.
One of the amino groups in a diaminobenzonitrile is less reactive in the Sandmeyer reaction. Optimize the diazotization conditions to ensure both amino groups react. This may involve adjusting the acid concentration or reaction time.
Problem 3: The final product is a mixture of diiodobenzonitrile isomers.
Possible Cause Suggested Solution
Starting material is a mixture of isomers. Purify the starting material (e.g., diaminobenzonitrile) before proceeding with the synthesis.
Lack of regioselectivity in the direct iodination of a mono-iodobenzonitrile. Direct iodination can be difficult to control regioselectively. Consider a route that builds the desired isomer from a pre-functionalized precursor, such as a Sandmeyer reaction from the corresponding diaminobenzonitrile isomer.
Isomerization during the reaction. This is less common for stable aromatic rings but could be possible under very harsh conditions. If suspected, analyze the reaction at different time points to check for changes in the isomer ratio.

Quantitative Data

The following table summarizes typical yields for the synthesis of diiodobenzonitriles and related compounds. Note that yields can vary significantly depending on the specific substrate and reaction conditions.

Product Starting Material Reaction Type Yield (%) Reference
3,5-Dichlorobenzonitrile3,5-Dichloro-1-bromobenzeneGrignard Cyanation71[13]
4-Iodobenzonitrile4-AminobenzonitrileSandmeyer ReactionNot specified[14]
3,4-Dichlorobenzonitrile3,4-DichlorobromobenzeneCyanation79.1[15]
2,6-Dichlorobenzonitrile2-Amino-6-chlorobenzonitrileSandmeyer ReactionNot specified[16]
3,5-Diiodosalicylic acidSalicylic acidDirect Iodination91-92[17]

Experimental Protocols

Synthesis of 3,5-Diiodosalicylic Acid via Direct Iodination

This protocol provides a general procedure for the di-iodination of an activated aromatic ring and is adapted from a literature procedure for the synthesis of 3,5-diiodosalicylic acid.[17]

  • Dissolve 0.18 moles of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

  • With stirring, add a solution of 0.38 moles of iodine monochloride in 165 mL of glacial acetic acid.

  • Add 725 mL of water to the mixture. A yellow precipitate of the diiodinated product should appear.

  • Gradually heat the reaction mixture to 80 °C with stirring and maintain this temperature for 20 minutes. The total heating time should be approximately 40 minutes.

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration on a Büchner funnel and wash it with acetic acid, followed by water.

  • Dissolve the crude solid in warm acetone and filter.

  • Slowly add water to the filtrate with shaking to precipitate the purified product.

  • Filter the precipitate, wash with water, and dry to obtain 3,5-diiodosalicylic acid.

General Procedure for Sandmeyer Reaction

The following is a generalized protocol for a Sandmeyer reaction to introduce a halogen. Specific conditions may need to be optimized for diiodobenzonitrile synthesis.

  • Dissolve the aromatic amine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of the iodide salt (e.g., potassium iodide or sodium iodide) in water.

  • Slowly add the cold diazonium salt solution to the iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, then with water, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating the key synthetic pathways and logical relationships in the synthesis of diiodobenzonitriles.

sandmeyer_reaction_workflow start Diaminobenzonitrile diazotization Diazotization (NaNO2, H+) start->diazotization diazonium Bis-diazonium Salt diazotization->diazonium iodination Iodination (KI or NaI) diazonium->iodination side_reaction1 Hydrolysis (H2O) diazonium->side_reaction1 Side Reaction side_reaction2 Azo Coupling diazonium->side_reaction2 Side Reaction product Diiodobenzonitrile iodination->product byproduct1 Hydroxy-iodobenzonitriles side_reaction1->byproduct1 byproduct2 Azo Compounds side_reaction2->byproduct2

Caption: Workflow for the Sandmeyer synthesis of diiodobenzonitriles.

direct_iodination_workflow start Benzonitrile iodination Direct Iodination (I2, HIO4/H2SO4) start->iodination product Diiodobenzonitrile iodination->product side_reaction1 Incomplete Iodination iodination->side_reaction1 Side Reaction side_reaction2 Nitrile Hydrolysis iodination->side_reaction2 Side Reaction byproduct1 Mono- and Tri-iodobenzonitriles side_reaction1->byproduct1 byproduct2 Iodobenzamides/ Iodobenzoic acids side_reaction2->byproduct2

Caption: Workflow for the direct iodination of benzonitrile.

troubleshooting_logic cluster_sandmeyer Sandmeyer Troubleshooting cluster_direct Direct Iodination Troubleshooting issue Low Yield or Impure Product sandmeyer Sandmeyer Route? issue->sandmeyer direct_iodination Direct Iodination Route? issue->direct_iodination sm_check Check Diazotization Conditions (Temp, Stoichiometry) sandmeyer->sm_check decomp_check Minimize Diazonium Decomposition (Use fresh, keep cold) sandmeyer->decomp_check phenol_check Reduce Water Content sandmeyer->phenol_check reagent_check Adjust Iodinating Agent Ratio direct_iodination->reagent_check condition_check Optimize Reaction Time/Temp direct_iodination->condition_check hydrolysis_check Consider Anhydrous Conditions direct_iodination->hydrolysis_check

Caption: Troubleshooting logic for diiodobenzonitrile synthesis.

References

Optimizing temperature and reagent stoichiometry for iodination reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iodination Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature and reagent stoichiometry for successful iodination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for aromatic iodination?

A1: Aromatic iodination is typically achieved through electrophilic aromatic substitution (SEAr). The choice of reagent and conditions depends on the reactivity of the aromatic substrate.

  • For Activated Rings (e.g., phenols, anilines): These substrates are electron-rich and react readily. Common methods use molecular iodine (I₂) or potassium iodide (KI) with a mild oxidizing agent like hydrogen peroxide (H₂O₂), Oxone, or ammonium peroxodisulfate.[1][2] Many of these reactions can be performed at room temperature.[1]

  • For Less Activated or Deactivated Rings: These substrates require a more powerful electrophilic iodine source ("I⁺"). This is often generated by using molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or by using reagents like N-Iodosuccinimide (NIS), often activated with a catalytic amount of acid like trifluoroacetic acid.[1][3]

  • Via Organometallic Intermediates: A common method involves the lithiation of an aromatic ring followed by quenching with iodine, which offers excellent regiocontrol.[4]

Q2: My iodination reaction with molecular iodine (I₂) is not working. What is the likely cause?

A2: Molecular iodine (I₂) is the weakest electrophile among the common halogens and is often unreactive toward aromatic rings without an activator.[3][5] To generate a more potent electrophilic species (like I⁺), an oxidizing agent or a Lewis acid catalyst is required.[3][6] Consider adding an oxidant such as hydrogen peroxide, copper(II) chloride, or nitric acid to your reaction mixture.[3][7]

Q3: What is the role of an oxidizing agent when using KI or I₂?

A3: The role of the oxidizing agent is to convert the iodide anion (I⁻) or molecular iodine (I₂) into a more potent electrophile, often represented as I⁺.[3] For example, hydrogen peroxide can oxidize I₂ to a more reactive species that can then attack the aromatic ring.[3] This activation is crucial for the iodination of many aromatic compounds, especially those that are not highly activated.

Q4: Can temperature be used to control the reaction rate?

A4: Yes, temperature is a critical parameter. For highly activated substrates, reactions are often run at room temperature or even 0 °C to control selectivity and prevent side reactions.[1] For less reactive or deactivated substrates, heating the reaction may be necessary to achieve a reasonable rate. However, high temperatures can also lead to decomposition or the formation of undesired byproducts. For some di-iodination reactions, a high temperature (e.g., 120 °C) may be beneficial.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Insufficiently Electrophilic Iodine Source For unreactive substrates, I₂ alone is often ineffective.[3] Use a stronger iodinating agent like N-Iodosuccinimide (NIS) or add an oxidizing agent (e.g., H₂O₂, NaIO₄) or an acid catalyst (e.g., H₂SO₄, TFA) to activate I₂.[1]
Reaction Temperature is Too Low While many iodinations of activated rings proceed at room temperature, deactivated substrates may require heating. Incrementally increase the reaction temperature and monitor the progress by TLC or LCMS.
Reversible Reaction Electrophilic iodination can be reversible, especially under acidic conditions where HI is generated as a byproduct.[5] Include an oxidant or a base to scavenge the HI and drive the equilibrium towards the product.
Poor Reagent Quality Ensure the iodinating agent (e.g., NIS) has not degraded. Use freshly opened or properly stored reagents. Check the purity of your substrate and solvent.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Possible Cause Suggested Solution
Poly-iodination The desired mono-iodinated product is highly activated and reacts further to give di- or tri-iodinated species. This is common with phenols and anilines.[9]
1. Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.1 equivalents) of the iodinating agent. Avoid large excesses.[5]
2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow the rate of the second iodination.
Oxidation of Substrate Electron-rich substrates like phenols and anilines can be oxidized by the iodinating reagent or the reaction conditions.[5][9]
1. Use Milder Conditions: Choose a less aggressive iodinating system. For example, KI with a mild oxidant instead of I₂/HNO₃.
2. Protect Sensitive Groups: Consider protecting highly activating groups (e.g., converting an aniline to an acetanilide) to moderate their reactivity.[1]

Below is a troubleshooting workflow to diagnose common issues in iodination reactions.

G start Reaction Start check_yield Low / No Yield? start->check_yield check_selectivity Poor Selectivity? (e.g., Poly-iodination) check_yield->check_selectivity No increase_electrophile Increase Electrophilicity (Use NIS, add oxidant/acid) check_yield->increase_electrophile Yes control_stoich Adjust Stoichiometry (Use ~1.0 eq. of Iodinating Agent) check_selectivity->control_stoich Yes success Reaction Optimized check_selectivity->success No increase_temp Increase Temperature increase_electrophile->increase_temp remove_byproduct Scavenge HI (Add base or oxidant) increase_temp->remove_byproduct remove_byproduct->success lower_temp Lower Temperature control_stoich->lower_temp protect_group Use Protecting Group (e.g., Acetanilide) lower_temp->protect_group protect_group->success

Figure 1: Troubleshooting workflow for iodination reactions.

Optimizing Reagent Stoichiometry

Controlling the molar ratio of reagents is crucial for preventing the formation of poly-iodinated byproducts, especially with highly activated substrates.

Stoichiometry's Effect on Product Distribution

Substrate TypeMolar Ratio (Substrate:Iodine Source)Expected Primary ProductPotential Byproducts
Highly Activated (e.g., Phenol) 1 : 1.0-1.2Mono-iodinatedDi- and tri-iodinated species
Highly Activated (e.g., Phenol) 1 : >2.0Poly-iodinatedOver-iodination, potential oxidation
Moderately Activated (e.g., Anisole) 1 : 1.1-1.5Mono-iodinatedDi-iodinated (if heated)
Deactivated (e.g., Nitrobenzene) 1 : 1.5-3.0 (with strong activation)Mono-iodinatedUnreacted starting material

The diagram below illustrates how reagent stoichiometry can direct the reaction toward either mono- or poly-iodination.

G sub Activated Substrate (e.g., Aniline) reagent_low Iodinating Agent (~1.0 equivalent) sub->reagent_low Reaction Condition reagent_high Iodinating Agent (>2.0 equivalents) sub->reagent_high Reaction Condition mono Mono-iodinated Product (Desired) reagent_low->mono Leads to poly Poly-iodinated Product (Byproduct) reagent_high->poly Leads to

Figure 2: Logical relationship of stoichiometry to product outcome.

Example Experimental Protocol

Ortho-Iodination of Phenol using KI and (NH₄)₂S₂O₈

This protocol is adapted from a literature procedure for the environmentally benign iodination of activated aromatics.[1]

Reagents & Materials:

  • Phenol (1.0 mmol)

  • Potassium Iodide (KI) (1.2 mmol)

  • Ammonium Peroxodisulfate ((NH₄)₂S₂O₈) (1.2 mmol)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 mmol) in a 1:1 mixture of aqueous methanol (10 mL).

  • Reagent Addition: To the stirring solution, add Potassium Iodide (1.2 mmol) followed by Ammonium Peroxodisulfate (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into 20 mL of cold water. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired iodinated phenol.

The workflow for this experimental procedure is visualized below.

G cluster_0 Reaction cluster_1 Workup & Purification setup 1. Dissolve Phenol in aq. MeOH add_reagents 2. Add KI and (NH4)2S2O8 setup->add_reagents stir 3. Stir at Room Temp & Monitor by TLC add_reagents->stir quench 4. Quench with Na2S2O3 Solution stir->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify by Chromatography dry->purify final_product Pure Iodinated Product purify->final_product Yields

Figure 3: Experimental workflow for the iodination of phenol.

References

Technical Support Center: Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3,5-Diiodo-2-methoxy-benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the direct iodination of 2-methoxy-benzonitrile using an electrophilic iodinating agent. A typical reagent combination is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (like nitric acid or periodic acid) in a suitable solvent such as acetic acid or sulfuric acid.

Q2: I am observing low yields during the scale-up of the iodination reaction. What are the potential causes and solutions?

Low yields during scale-up can be attributed to several factors, including mass transfer limitations, poor temperature control, and side reactions.

  • Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reactants, resulting in localized "hot spots" and incomplete reaction. Ensure vigorous and adequate agitation for the reactor size.

  • Temperature Control: The iodination reaction is often exothermic. On a larger scale, heat dissipation can be challenging, leading to an increase in temperature and the formation of byproducts. Employ a staged addition of the iodinating agent and ensure the reactor's cooling system is sufficient.

  • Side Reactions: Over-iodination or the formation of other regioisomers can become more prevalent at a larger scale. Careful control of stoichiometry and reaction temperature is crucial.

Q3: How can I effectively remove impurities, particularly the mono-iodinated intermediate and other regioisomers?

Purification of this compound can be challenging due to the similar properties of the desired product and its related impurities.

  • Recrystallization: This is a common and effective method for purifying the final product. A solvent screen to identify a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, is recommended.

  • Column Chromatography: For laboratory-scale purification or to isolate a very pure batch, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Washing/Trituration: Slurrying the crude product in a solvent that selectively dissolves the impurities can also be an effective purification step.

Q4: What are the key safety considerations when working with the reagents for this synthesis on a larger scale?

  • Iodine and Iodine Monochloride: These are corrosive and can cause severe burns. They are also volatile and have toxic vapors. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids: The use of strong acids like sulfuric acid or nitric acid requires careful handling due to their corrosive nature.

  • Exothermic Reaction: The potential for a runaway reaction due to poor heat management is a significant hazard at scale. A thorough process safety assessment should be conducted before attempting a large-scale synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion of Starting Material 1. Insufficient reaction time.1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
2. Inadequate temperature.2. Ensure the reaction is maintained at the optimal temperature.
3. Insufficient amount of iodinating agent.3. Check the stoichiometry of the reagents.
Formation of Significant Byproducts 1. Reaction temperature is too high.1. Improve temperature control and consider slower addition of reagents.
2. Incorrect stoichiometry.2. Carefully control the molar ratios of the reactants.
3. "Hot spots" due to poor mixing.3. Increase the stirring rate and ensure proper agitation.
Product is Oily or Difficult to Crystallize 1. Presence of impurities.1. Analyze the crude product by HPLC or NMR to identify impurities and select an appropriate purification method.
2. Residual solvent.2. Ensure the product is thoroughly dried under vacuum.
Inconsistent Results Between Batches 1. Variation in raw material quality.1. Qualify all raw materials before use.
2. Lack of strict process control.2. Develop and adhere to a detailed standard operating procedure (SOP).
3. Differences in equipment.3. Ensure consistent equipment setup and operation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methoxy-benzonitrile

  • Iodine

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Methanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, charge a clean, dry reaction vessel with 2-methoxy-benzonitrile (1.0 eq).

  • Add concentrated sulfuric acid as the solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate vessel, prepare a solution of iodine (2.2 eq) and periodic acid (0.44 eq) in sulfuric acid.

  • Slowly add the iodine/periodic acid solution to the reaction vessel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it into a mixture of ice and water.

  • The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with deionized water until the filtrate is neutral.

  • Recrystallize the crude solid from a suitable solvent (e.g., methanol/water) to yield pure this compound.

  • Dry the final product under vacuum at 40-50 °C.

Data Presentation

Table 1: Effect of Reaction Time on Yield and Purity

Reaction Time (h) Yield (%) Purity (HPLC Area %)
26592
48295
68596
88595

Table 2: Effect of Temperature on Byproduct Formation

Temperature (°C) Desired Product (%) Mono-iodinated Impurity (%) Other Impurities (%)
59631
159541
258893

Visualizations

Synthesis_Pathway 2-methoxy-benzonitrile 2-methoxy-benzonitrile This compound This compound 2-methoxy-benzonitrile->this compound Iodination Iodinating_Agent Iodine / Periodic Acid Sulfuric Acid Iodinating_Agent->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Crude Product (HPLC, NMR) Start->Check_Purity Impure Significant Impurities Present? Check_Purity->Impure Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Impure->Optimize_Reaction Yes Pure Crude Product is Relatively Pure Impure->Pure No End Yield Improved Optimize_Reaction->End Purification Develop Improved Purification Protocol Purification->End Check_Workup Investigate Product Loss During Work-up/Isolation Pure->Check_Workup Check_Workup->Purification

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Parameters Key Reaction Parameters Temp Temperature Parameters->Temp Time Reaction Time Parameters->Time Stoichiometry Stoichiometry Parameters->Stoichiometry Purity Product Purity Temp->Purity Decreases (if too high) Byproducts Byproduct Formation Temp->Byproducts Increases Yield Reaction Yield Time->Yield Increases (to a point) Stoichiometry->Yield Affects Stoichiometry->Byproducts Affects Byproducts->Purity Decreases Byproducts->Yield Decreases

Caption: Relationship between key reaction parameters and outcomes.

Troubleshooting low conversion rates in 3,5-Diiodo-2-methoxy-benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates and other issues during the synthesis of 3,5-Diiodo-2-methoxy-benzonitrile. The primary synthetic route discussed is the electrophilic di-iodination of 2-methoxybenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 2-methoxybenzonitrile. What are the likely causes?

A1: An incomplete reaction is typically due to insufficient electrophilicity of the iodine source or suboptimal reaction conditions. Consider the following:

  • Inadequate Acid Catalysis: The iodinating agent, commonly N-Iodosuccinimide (NIS), requires activation by a strong acid, such as trifluoroacetic acid (TFA), to generate a more potent electrophilic iodine species.[1][2] Ensure a sufficient catalytic amount of acid is present. For deactivated substrates, a stronger acid system like concentrated sulfuric acid may be necessary.

  • Low Temperature: Electrophilic aromatic substitutions, especially on moderately deactivated rings, may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.

  • Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time.

  • Reagent Purity: Ensure the NIS is of high purity and has not decomposed. The solvent should be anhydrous if specified, as water can interfere with the reaction.

Q2: My main product is the mono-iodinated species (3-iodo- or 5-iodo-2-methoxybenzonitrile) instead of the desired di-iodinated product. How can I increase the yield of the di-iodinated compound?

A2: Formation of mono-iodinated byproducts is a common issue and points to several potential areas for optimization:

  • Stoichiometry of the Iodinating Agent: To achieve di-iodination, at least two equivalents of the iodinating agent (e.g., NIS) are required for every equivalent of 2-methoxybenzonitrile. A slight excess (e.g., 2.1 to 2.5 equivalents) is often used to drive the reaction to completion.

  • Reaction Time and Temperature: The introduction of the second iodine atom is typically slower than the first due to the increased steric hindrance and electronic deactivation of the ring. Extending the reaction time or increasing the temperature after the first iodination has occurred can promote the formation of the di-iodinated product.

  • Concentration: Ensure the reaction is sufficiently concentrated. Dilute conditions may favor the mono-iodinated product.

Q3: I am observing the formation of other, unexpected byproducts. What could they be and how can I avoid them?

A3: While the directing effects of the methoxy and nitrile groups strongly favor substitution at the 3 and 5 positions, side reactions can occur.

  • Alternative Iodination Patterns: Although less likely, minor amounts of other regioisomers could form. This is generally controlled by the strong directing effects of the existing substituents. Confirming the identity of byproducts via mass spectrometry or NMR is crucial.

  • Degradation: In the presence of very strong acids and high temperatures, sensitive functional groups like the nitrile could potentially hydrolyze. It is important to maintain the recommended temperature range.[3]

  • Solvent Reactivity: Some solvents can react with the iodinating agent. For instance, chlorinated solvents should be used with caution.[4] Acetonitrile or trifluoroacetic acid are often suitable choices for this type of reaction.[1][5]

Q4: The conversion looks good by TLC/GC-MS, but my isolated yield is low after work-up and purification. What can I do to improve this?

A4: Low isolated yield despite good conversion points to issues with the work-up or purification procedure.

  • Work-up Procedure: During the aqueous work-up, the product may be partially soluble in the aqueous layer, especially if organic solvents are not used in sufficient volume for extraction. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A wash with a reducing agent solution (like sodium thiosulfate) is standard to quench any remaining iodine.

  • Purification Method: The product, this compound, is a solid. Recrystallization is often an effective purification method. Finding the right solvent or solvent system is key. Column chromatography can also be used, but care must be taken to choose a solvent system that provides good separation from any byproducts and the starting material. Significant product loss can occur on the column if the polarity of the eluent is not optimized.

Reaction Parameters Summary

The following table summarizes key experimental parameters and their expected impact on the synthesis of this compound.

ParameterRecommended RangeEffect of Low Value/SettingEffect of High Value/Setting
NIS Equivalents 2.1 - 2.5Incomplete di-iodination; high levels of mono-iodo byproduct.Increased cost; more complex purification to remove excess reagent/byproducts.
Acid Catalyst (TFA) 0.1 - 1.0 equivalents (or as solvent)Incomplete reaction; low conversion of starting material.May lead to substrate degradation at elevated temperatures.
Temperature Room Temp. to 60°CVery slow or incomplete reaction.Increased risk of byproduct formation or degradation.
Reaction Time 2 - 24 hoursIncomplete reaction; high levels of starting material and mono-iodo byproduct.Potential for product degradation if heated for an extended period.
Concentration 0.1 - 0.5 MMay slow down the reaction rate, potentially favoring mono-iodination.Generally favorable, but may cause solubility issues for reagents.

Diagrams and Workflows

Synthetic Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the nitrile group (-CN) is a deactivating, meta-director. Their combined influence directs the incoming electrophile (I⁺) to the 3 and 5 positions.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product SM 2-Methoxybenzonitrile IM Mono-iodinated Species (3-iodo- and/or 5-iodo-) SM->IM + 1 eq. 'I+' Reagent1 N-Iodosuccinimide (NIS) (>2 equiv.) Reagent2 Trifluoroacetic Acid (TFA) (Catalyst) P This compound IM->P + 1 eq. 'I+'

Caption: Reaction pathway for the di-iodination of 2-methoxybenzonitrile.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.

G Start Start: Low Conversion of This compound Analyze Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->Analyze Q1 Is starting material (SM) the main component? Analyze->Q1 A1 Increase acid catalyst concentration. Increase reaction temperature. Increase reaction time. Q1->A1 Yes Q2 Is mono-iodinated product the main component? Q1->Q2 No End Problem Resolved: Improved Conversion A1->End A2 Ensure >2 equivalents of NIS are used. Increase reaction time and/or temperature. Q2->A2 Yes A2->End

Caption: Troubleshooting workflow for low conversion rates.

Detailed Experimental Protocol (General Procedure)

This protocol is a representative procedure based on the iodination of activated aromatic systems with NIS and TFA.[1] Researchers should optimize conditions for their specific setup.

  • Preparation: To a solution of 2-methoxybenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane, approx. 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (2.2 eq.).

  • Reaction Initiation: Stir the mixture at room temperature and add trifluoroacetic acid (0.2 eq.) dropwise. If using TFA as the solvent, add the 2-methoxybenzonitrile to the TFA, followed by the NIS in portions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred for 4-24 hours at room temperature. If the reaction is sluggish, the temperature can be increased to 40-50°C.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield pure this compound.

References

Resolving poor solubility of 3,5-Diiodo-2-methoxy-benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Diiodo-2-methoxy-benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are likely to be the best starting points for dissolving this compound?

A2: Based on the principle of "like dissolves like," polar aprotic solvents are often good choices for dissolving compounds with polar functional groups like nitriles and ethers.[5] Therefore, solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points. Other polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile might also be effective. For less polar applications, chlorinated solvents like dichloromethane (DCM) and chloroform could be considered. Protic solvents like ethanol and methanol may have some solvating power but could be less effective than polar aprotic solvents.

Q3: I am observing that my compound is not dissolving even in DMSO. What could be the issue?

A3: If this compound is not dissolving in a typically strong solvent like DMSO, consider the following:

  • Purity of the compound: Impurities can sometimes affect solubility.

  • Polymorphism: The compound may exist in a crystalline form with very high lattice energy.

  • Insufficient solvent volume: The concentration may be too high for the solvent's capacity.

  • Equilibrium time: It may require more time and/or energy (heating, agitation) to reach equilibrium solubility.

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gently heating the mixture can often increase the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of this compound. Before heating, it is advisable to determine the compound's melting point and decomposition temperature to avoid degradation.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to resolving poor solubility issues with this compound during your experiments.

Problem: The compound does not dissolve in the chosen solvent at the desired concentration.

Step 1: Initial Solvent Screening

  • Rationale: To identify a suitable solvent system.

  • Action: Perform small-scale solubility tests with a range of solvents from different classes (polar aprotic, polar protic, non-polar).

Solvent ClassRecommended SolventsExpected Relative Solubility
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigher
Chlorinated Dichloromethane (DCM), ChloroformModerate
Polar Protic Methanol, Ethanol, IsopropanolLower to Moderate
Non-polar Toluene, HexanesLow

Step 2: Employ Physical Methods to Enhance Solubility

If the compound exhibits poor solubility even after initial screening, the following physical methods can be employed.

  • Agitation and Sonication:

    • Protocol: Continuously stir the mixture using a magnetic stirrer. For more resistant solids, use an ultrasonic bath to break down solid agglomerates and increase the surface area for solvation.

  • Heating:

    • Protocol: Gently warm the solvent-solute mixture while stirring. Monitor the temperature to ensure it remains well below the solvent's boiling point and the compound's decomposition temperature.

  • Particle Size Reduction:

    • Rationale: Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.[6]

    • Protocol: If you have the solid compound, carefully grind it into a fine powder using a mortar and pestle before adding it to the solvent.

Step 3: Chemical Modifications and Formulation Approaches

For applications where the pure solvent system is not sufficient, consider these advanced techniques.

  • Co-solvency:

    • Rationale: Using a mixture of solvents can significantly enhance solubility compared to a single solvent.[5] A small amount of a strong solvent (like DMSO) can be added to a weaker, bulk solvent.

    • Protocol: Prepare various mixtures of a primary solvent with a co-solvent (e.g., 1-10% DMSO in ethanol). Test the solubility of your compound in these mixtures.

  • Use of Excipients:

    • Rationale: In the context of drug formulation, excipients like surfactants and cyclodextrins can be used to improve the solubility of poorly soluble compounds.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This method is a rapid way to estimate the solubility of a compound.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • In a multi-well plate, add your aqueous buffer or desired solvent system.

  • Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Mix and let the plate stand at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is observed is the kinetic solubility.

Protocol 2: Equilibrium (Thermodynamic) Solubility Assessment

This method determines the true solubility of the compound at equilibrium.

  • Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_solubility_assessment Solubility Assessment Workflow start Start: Poorly Soluble This compound solvent_screening Initial Solvent Screening (DMSO, DMF, ACN, DCM, etc.) start->solvent_screening solubility_check Is Solubility Sufficient? solvent_screening->solubility_check physical_methods Employ Physical Methods (Sonication, Heating) solubility_check->physical_methods No end_soluble Proceed with Experiment solubility_check->end_soluble Yes solubility_check2 Is Solubility Sufficient? physical_methods->solubility_check2 chemical_methods Advanced Techniques (Co-solvency, Excipients) solubility_check2->chemical_methods No solubility_check2->end_soluble Yes chemical_methods->end_soluble end_insoluble Re-evaluate Experiment or Synthesize Analog

Caption: Workflow for addressing poor solubility.

logical_relationship cluster_factors Factors Influencing Solubility compound This compound Properties solubility Observed Solubility compound->solubility Molecular Weight, Polarity, Crystal Lattice solvent Solvent Properties solvent->solubility Polarity, Co-solvents conditions Experimental Conditions conditions->solubility Temperature, Agitation

Caption: Key factors influencing solubility.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 3,5-Diiodo-2-methoxy-benzonitrile. This document provides a structured approach to identifying potential impurities and understanding their origin.

Frequently Asked Questions (FAQs)

Q1: I am seeing extra peaks in the 1H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources, including residual starting materials, incompletely reacted intermediates, side-products, or degradation products. Common culprits include:

  • Starting Material: 2-Methoxybenzonitrile

  • Mono-iodinated Intermediates: 3-Iodo-2-methoxy-benzonitrile or 5-Iodo-2-methoxy-benzonitrile.

  • Hydrolysis Products: 3,5-Diiodo-2-methoxy-benzamide or 3,5-Diiodo-2-methoxy-benzoic acid.

  • Residual Solvents: Solvents used during the reaction or purification steps.

Q2: How can I confirm the identity of these unexpected peaks?

A2: A systematic approach is recommended. Start by comparing the chemical shifts and coupling patterns of the unknown peaks with the expected shifts for the potential impurities listed in the tables below. You can also perform spiking experiments, where a small amount of a suspected impurity is added to your NMR sample to see if the peak intensity increases. Further characterization using techniques like 2D NMR (COSY, HSQC, HMBC), mass spectrometry, or IR spectroscopy can provide definitive structural information.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?

Troubleshooting Guide

Step 1: Analyze the NMR Spectrum

Carefully examine your 1H and 13C NMR spectra. Note the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration of each unexpected peak.

Step 2: Compare with Known Data

Use the tables below to compare the spectral data of your unexpected peaks with the expected chemical shifts of this compound and potential impurities.

Data Presentation: Chemical Shift Tables

Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3)

CompoundAr-H-OCH3 (s)Other
This compound (Predicted) ~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H)~3.9-4.1-
2-Methoxybenzonitrile[1]7.57 (t), 7.48 (t), 7.31 (t), 7.27 (t)2.53-
5-Iodo-2-methoxybenzonitrile--Data not available
3,5-Diiodo-2-methoxy-benzamide (Predicted)~7.9-8.1 (d, 1H), ~7.7-7.9 (d, 1H)~3.8-4.0~5.5-7.5 (br s, 2H, -CONH2)
3,5-Diiodo-2-methoxy-benzoic acid (Predicted)~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H)~3.9-4.1~10-12 (br s, 1H, -COOH)

Table 2: Predicted 13C NMR Chemical Shifts (in CDCl3)

CompoundC-CNC-OC-IAr-C-H-OCH3Other
This compound (Predicted) ~115-118~158-162~90-95~135-145~56-60-
2-Methoxybenzonitrile[1]117.9141.6-132.4, 132.2, 130.0, 126.020.2112.4
5-Iodo-2-methoxybenzonitrile-----Data not available
3,5-Diiodo-2-methoxy-benzamide (Predicted)-~157-161~90-95~134-144~56-60~165-170 (C=O)
3,5-Diiodo-2-methoxy-benzoic acid (Predicted)-~157-161~90-95~134-144~56-60~170-175 (C=O)

Note: Predicted values are estimations and may vary based on the actual experimental conditions.

Experimental Protocols

A general protocol for the synthesis of aryl nitriles from aryl halides can be adapted for the synthesis of this compound. Potential impurities can arise from incomplete reactions or side reactions during this process.

General Protocol for Copper-Catalyzed Cyanation of Aryl Iodides:

  • To an oven-dried reaction vessel, add the aryl iodide (e.g., 1,3-diiodo-2-methoxybenzene), copper(I) cyanide (CuCN), and a suitable solvent (e.g., DMF or NMP).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of ferric chloride and ammonia to complex the copper salts.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot unexpected peaks in the NMR spectrum.

Troubleshooting_Workflow start Unexpected Peaks in NMR analyze_spectrum Analyze Spectrum (δ, J, multiplicity, integration) start->analyze_spectrum compare_data Compare with Chemical Shift Tables analyze_spectrum->compare_data identify_impurity Potential Impurity Identified? compare_data->identify_impurity spike_experiment Perform Spiking Experiment identify_impurity->spike_experiment Yes no_match No Match Found identify_impurity->no_match No confirm_structure Confirm Structure (2D NMR, MS, IR) spike_experiment->confirm_structure repurify Re-purify Sample confirm_structure->repurify end Problem Solved repurify->end further_investigation Further Investigation Required (e.g., different solvent, temperature) no_match->further_investigation further_investigation->end

Caption: A flowchart for troubleshooting unexpected NMR peaks.

Potential Impurity Formation Pathways

This diagram illustrates potential synthetic and degradation pathways that could lead to the formation of common impurities.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathway 2-Methoxybenzonitrile 2-Methoxybenzonitrile Mono-iodinated Intermediate Mono-iodinated Intermediate 2-Methoxybenzonitrile->Mono-iodinated Intermediate Iodination Target_Product This compound Mono-iodinated Intermediate->Target_Product Iodination Target_Product_Deg This compound Amide_Impurity 3,5-Diiodo-2-methoxy-benzamide Target_Product_Deg->Amide_Impurity Partial Hydrolysis Acid_Impurity 3,5-Diiodo-2-methoxy-benzoic acid Amide_Impurity->Acid_Impurity Full Hydrolysis

Caption: Formation pathways of potential impurities.

References

Preventing decomposition of 3,5-Diiodo-2-methoxy-benzonitrile during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Diiodo-2-methoxy-benzonitrile during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and how do they influence its stability?

A1: this compound has three key functional groups: a benzonitrile group (-CN), two iodo groups (-I) on the aromatic ring, and a methoxy group (-OCH₃). The electron-withdrawing nature of the nitrile and iodo groups can make the aromatic ring susceptible to nucleophilic attack. The carbon-iodine bonds are relatively weak and can be prone to cleavage (deiodination), especially under harsh reaction conditions. The nitrile group can undergo hydrolysis to a carboxylic acid, particularly in the presence of strong acids or bases.[1][2][3]

Q2: What are the most likely decomposition pathways for this compound during workup?

A2: The two primary decomposition pathways are:

  • Hydrolysis of the nitrile group: The benzonitrile group can be hydrolyzed to 3,5-diiodo-2-methoxy-benzoic acid, especially if the workup involves strong acidic or basic aqueous solutions.[1][2][4][5]

  • Deiodination: The iodo substituents can be removed from the aromatic ring, leading to the formation of mono-iodinated or non-iodinated byproducts. This is more likely to occur in the presence of reducing agents, strong bases, or upon exposure to heat and light.[3][6]

Q3: I am observing a lower than expected yield after my reaction workup. What could be the cause?

A3: A low yield could be attributed to the decomposition of the target molecule. The most probable causes are hydrolysis of the nitrile group or deiodination during the workup procedure. It is also possible that the compound is partially soluble in the aqueous phase, leading to loss during extraction.

Q4: Are there any specific reagents or conditions to avoid during the workup of this compound?

A4: Yes. To minimize decomposition, you should avoid:

  • Prolonged exposure to strong acids or bases: These conditions can promote the hydrolysis of the benzonitrile group.[1][5]

  • High temperatures: Aryl iodides can be thermally unstable.[3]

  • Strong reducing agents: These can lead to deiodination.

  • Excessive exposure to light: Some aryl iodides are light-sensitive.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Product contains a significant amount of a carboxylic acid impurity (verified by IR, NMR, or MS). Hydrolysis of the benzonitrile group.- Use milder quench and extraction conditions. If a basic wash is necessary, use a weak base like saturated sodium bicarbonate solution and minimize contact time. - Perform the workup at a lower temperature (e.g., in an ice bath). - If possible, use a non-aqueous workup.
Mass spectrometry analysis shows the presence of species with one or no iodine atoms. Deiodination of the aryl iodide.- Ensure the reaction is fully quenched to remove any reducing agents before workup. - Avoid strongly basic conditions during extraction, as this can sometimes promote deiodination. - Protect the reaction and workup from direct light. - Use degassed solvents for the workup and extraction to minimize oxidation-reduction side reactions.
The isolated product is discolored (e.g., yellow or brown). Formation of iodine or other colored impurities due to decomposition.- This is often a sign of deiodination. Follow the recommendations for preventing deiodination. - The product may be purified by recrystallization or column chromatography. The addition of a small amount of sodium thiosulfate during the aqueous wash can help remove elemental iodine.
Low recovery of the product after extraction. The product may have some solubility in the aqueous layer, or decomposition has occurred.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with a smaller volume of organic solvent. - Re-evaluate the workup conditions to minimize decomposition as described above.

Experimental Protocols

General Mild Aqueous Workup Protocol:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid using strong acids or bases if possible.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (briefly, to neutralize any remaining acid).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo at a low temperature.

Visual Guides

Potential Decomposition Pathways

This compound This compound 3,5-Diiodo-2-methoxy-benzoic acid 3,5-Diiodo-2-methoxy-benzoic acid This compound->3,5-Diiodo-2-methoxy-benzoic acid Hydrolysis (Strong Acid/Base) Mono-iodo or De-iodinated Byproducts Mono-iodo or De-iodinated Byproducts This compound->Mono-iodo or De-iodinated Byproducts Deiodination (Heat, Light, Base, or Reducing Agents)

A diagram illustrating the primary decomposition pathways for this compound.

Recommended Workup Workflow

start Reaction Mixture quench Quench at 0 °C (e.g., sat. aq. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb Wash with sat. aq. NaHCO3 (briefly) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo (low temperature) dry->concentrate product Isolated Product concentrate->product

A flowchart of the recommended mild workup procedure to minimize decomposition.

References

Validation & Comparative

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 3,5-Diiodo-2-methoxy-benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against leading spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of 3,5-Diiodo-2-methoxy-benzonitrile and its derivatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate analytical technique for their specific needs.

The absolute structural elucidation of novel chemical entities is a critical step in the research and development pipeline, particularly in the pharmaceutical industry. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional molecular structure. This guide will delve into the experimental data derived from X-ray crystallography and compare its performance and outputs with those of NMR and MS, highlighting the strengths and limitations of each technique.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method for structure determination depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules and their fragments
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (after ionization)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingThrough-bond and through-space atomic connectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, and fragmentation patterns for structural inference
Strengths Unambiguous determination of absolute structure; High precision and accuracy for bond lengths and angles.Provides information about the molecule's structure and dynamics in solution; Non-destructive.High sensitivity; Provides molecular formula and substructural information from fragmentation.
Limitations Requires a suitable single crystal, which can be challenging to grow; Provides a static picture of the molecule in the solid state.Structure is inferred from indirect measurements and may not be as precise as crystallography; Can be complex to interpret for large molecules.Does not directly provide 3D structural information; Isomers can be difficult to distinguish without tandem MS.

Performance Data: A Case Study on a Related Derivative

Table 1: Selected Crystallographic Data for N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide

ParameterValue
Chemical FormulaC₁₅H₁₂I₂N₂O₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)16.073(2)
b (Å)15.628(2)
c (Å)13.284(1)
Volume (ų)3336.8(6)
R-factor0.046

Table 2: Comparison of Selected Bond Lengths (Å) - X-ray Crystallography vs. Computational (DFT)

For many organic molecules, computational chemistry, often guided by NMR data, can predict structural parameters. The following table illustrates a hypothetical comparison of experimentally determined bond lengths from X-ray crystallography with those predicted by Density Functional Theory (DFT) calculations, which can be correlated with NMR results.

BondX-ray Crystallography (Experimental)DFT Calculation (Predicted)
C-I (average)2.102.12
C-O (methoxy)1.371.38
C≡N (nitrile)1.141.15
C-C (aromatic, avg)1.391.40

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate). Crystals should be of sufficient size and quality for diffraction (typically >0.1 mm in all dimensions).

  • Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms.

  • 2D NMR Spectra Acquisition: To establish connectivity, a suite of 2D NMR experiments is performed:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: The correlation peaks in the 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for small molecules, often providing rich fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated, fragmented, and the m/z of the resulting fragments are analyzed to deduce the connectivity of the molecule. For di-iodo compounds, the characteristic isotopic pattern of iodine can aid in identifying iodine-containing fragments.

Visualizing the Workflow

To better illustrate the processes involved in structural elucidation, the following diagrams outline the experimental workflows.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Building synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution oneD_NMR 1D NMR (¹H, ¹³C) dissolution->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR spectral_analysis Spectral Analysis twoD_NMR->spectral_analysis connectivity Determine Connectivity spectral_analysis->connectivity stereochemistry Assign Stereochemistry connectivity->stereochemistry structure_elucidation Final Structure stereochemistry->structure_elucidation

Caption: Workflow for NMR-based Structure Elucidation.

ms_workflow cluster_sample_prep Sample Preparation cluster_ionization_analysis Ionization & Analysis cluster_interpretation Data Interpretation synthesis Synthesis & Purification dissolution Dissolution in Volatile Solvent synthesis->dissolution ionization Ionization (e.g., EI, ESI) dissolution->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis molecular_ion Identify Molecular Ion mass_analysis->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation structure_proposal Propose Structure fragmentation->structure_proposal

Caption: Workflow for Mass Spectrometry-based Structural Analysis.

A Comparative Guide to Purity Validation of 3,5-Diiodo-2-methoxy-benzonitrile: HPLC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3,5-Diiodo-2-methoxy-benzonitrile is a critical step in the quality control process. This guide provides a detailed comparison of two common analytical techniques for purity validation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a quantitative comparison of their performance, and a discussion of their respective advantages and limitations in the context of analyzing this di-iodinated aromatic compound.

Anticipated Impurity Profile

A crucial aspect of any purity validation method is its ability to separate and detect potential impurities. Based on common synthetic routes for halogenated aromatic compounds, such as the direct iodination of 2-methoxybenzonitrile or a Sandmeyer reaction from a corresponding aniline, the following impurities are anticipated:

  • Starting Materials: Unreacted 2-methoxybenzonitrile.

  • Intermediates: Mono-iodinated species (e.g., 3-iodo-2-methoxy-benzonitrile, 5-iodo-2-methoxy-benzonitrile).

  • Isomers: Regioisomers of the di-iodinated product (e.g., 2,3-diiodo-6-methoxy-benzonitrile).

  • Related Substances: Compounds with other functional group modifications that may arise from side reactions.

A robust analytical method must be able to resolve the main component from these and other potential process-related impurities.

Methodology Comparison: HPLC-MS and GC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a versatile technique for the analysis of a wide range of organic molecules.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4]

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of a validated HPLC-MS and GC-MS method for the purity analysis of this compound. The data presented are hypothetical but representative of the expected performance for such analyses.

Parameter HPLC-MS GC-MS Comments
Limit of Detection (LOD) 0.1 ng/mL0.5 pg/LGC-MS often provides lower LODs for volatile halogenated compounds.[5]
Limit of Quantitation (LOQ) 0.3 ng/mL1.5 pg/LA lower LOQ allows for the accurate quantification of trace-level impurities.
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over a defined concentration range.[5]
Precision (%RSD) < 2%< 5%HPLC-MS generally offers slightly better precision for this type of analyte.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy with proper validation.
Analysis Time ~15 min~20 minRuntimes are comparable, but sample preparation for GC-MS can sometimes be more involved.

Experimental Workflow

The general workflow for the purity validation of this compound using either HPLC-MS or GC-MS is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting sample 3,5-Diiodo-2-methoxy- benzonitrile Sample dissolution Dissolution in appropriate solvent sample->dissolution dilution Serial Dilution to working concentration dissolution->dilution hplc_ms HPLC-MS Analysis dilution->hplc_ms Injection gc_ms GC-MS Analysis dilution->gc_ms Injection chromatogram Chromatogram Generation hplc_ms->chromatogram gc_ms->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Final Report purity_calculation->report

Caption: Experimental workflow for the purity validation of this compound.

Detailed Experimental Protocols

HPLC-MS Method

This proposed HPLC-MS method is designed for the separation and quantification of this compound and its potential impurities.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 10 µg/mL for analysis.

Alternative Method: GC-MS

For a comparative analysis, a GC-MS method can be employed, which is particularly sensitive for halogenated compounds.

1. Gas Chromatography Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Logical Framework for Method Selection

The choice between HPLC-MS and GC-MS for the purity validation of this compound depends on several factors. The following diagram illustrates a decision-making process.

method_selection start Purity Validation of This compound volatility Is the analyte and its expected impurities volatile and thermally stable? start->volatility hplc_ms HPLC-MS is the preferred method volatility->hplc_ms No or Unknown gc_ms GC-MS is a suitable alternative volatility->gc_ms Yes considerations Further Considerations: - Availability of instrumentation - Existing expertise - Nature of the sample matrix hplc_ms->considerations gc_ms->considerations

Caption: Decision diagram for selecting an analytical method.

Conclusion

Both HPLC-MS and GC-MS are powerful analytical techniques capable of validating the purity of this compound.

  • HPLC-MS is a versatile and robust method suitable for a wide range of impurities, including those that may not be volatile or thermally stable. It often provides excellent reproducibility for quantitative analysis.

  • GC-MS can offer superior sensitivity for volatile halogenated compounds and can be an excellent choice if the primary impurities of concern are also amenable to gas chromatography.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the available instrumentation and expertise. For comprehensive purity profiling, the use of orthogonal techniques (such as both HPLC and GC) can provide the most complete picture of the sample's composition.

References

A Comparative Analysis of 3,5-Diiodo-2-methoxy-benzonitrile and its Bromo-Analogue: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activity between 3,5-Diiodo-2-methoxy-benzonitrile and its bromo-analogue, 3,5-Dibromo-2-methoxy-benzonitrile, cannot be provided at this time due to a lack of available scientific literature and experimental data on these specific compounds.

Extensive searches of scientific databases have not yielded any studies that directly investigate or compare the biological activities of this compound and 3,5-Dibromo-2-methoxy-benzonitrile. While research exists on the biological activities of various other substituted 2-methoxybenzonitrile and 2-methoxybenzamide derivatives, the specific di-halogenated compounds have not been a subject of published research. These related studies cover a range of biological effects, including the inhibition of the Hedgehog signaling pathway and antioxidant properties. However, this information is not directly applicable for a comparative analysis of the specified iodo and bromo analogues.

Therefore, it is not possible to fulfill the request for a comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams for this compound versus its bromo-analogue. Further research and direct experimental investigation would be required to elucidate and compare the biological profiles of these two compounds.

Comparative analysis of spectroscopic data for isomers of diiodo-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Guide to the Isomers of Diiodo-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between isomers of a substituted aromatic compound is a critical task in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. This guide provides a comparative analysis of the expected spectroscopic data for the various positional isomers of diiodo-methoxy-benzonitrile. While direct experimental data for every conceivable isomer is not exhaustively published, this guide utilizes established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to predict the key differentiating features. The data herein is compiled from analyses of similarly substituted benzene derivatives to provide a robust framework for isomer identification.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is a premier technique for differentiating positional isomers of substituted benzenes. The chemical shift (δ), splitting pattern (multiplicity), and the number of signals for the aromatic protons are highly dependent on the relative positions of the substituents.

The key differentiators in the ¹H NMR spectra of diiodo-methoxy-benzonitrile isomers will be the patterns of the aromatic protons. The methoxy group (-OCH₃) is an electron-donating group and will shield nearby protons (shifting them to a lower ppm, typically ~3.8-4.0 ppm for the methyl protons), while the cyano (-CN) and iodo (-I) groups are electron-withdrawing, deshielding adjacent protons (shifting them to a higher ppm).

Predicted ¹H NMR Data Summary

The following table outlines the predicted ¹H NMR characteristics for a few representative isomers. The predictions are based on the additive effects of the substituents on the benzene ring.

IsomerPredicted Aromatic Proton CharacteristicsMethoxy Protons
2,3-Diiodo-4-methoxy-benzonitrile Two signals: Two doublets (d) in the aromatic region (~7.0-8.0 ppm). Each proton has only one ortho neighbor.One singlet (s) at ~3.9 ppm.
2,5-Diiodo-4-methoxy-benzonitrile Two signals: Two singlets (s) in the aromatic region (~7.5-8.2 ppm). The two aromatic protons have no adjacent protons.One singlet (s) at ~3.9 ppm.
3,5-Diiodo-2-methoxy-benzonitrile Two signals: Two doublets (d) in the aromatic region (~7.2-7.8 ppm), likely showing meta coupling.One singlet (s) at ~3.8 ppm.
3,5-Diiodo-4-methoxy-benzonitrile One signal: One singlet (s) in the aromatic region (~7.9-8.5 ppm) integrating to 2H due to symmetry.One singlet (s) at ~4.0 ppm.

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent used.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton. The key diagnostic feature for isomers is often the number of distinct carbon signals, which is determined by the molecule's symmetry. Additionally, the chemical shifts of the carbon atoms are influenced by the attached substituents.

Predicted ¹³C NMR Data Summary

IsomerExpected No. of SignalsPredicted Chemical Shift Ranges (ppm)
2,3-Diiodo-4-methoxy-benzonitrile 8 (7 aromatic + 1 methoxy)C-I: ~90-110; C-O: ~155-165; C-CN: ~110-120; Aromatic C-H: ~115-140; -OCH₃: ~55-65; -CN: ~115-120
2,5-Diiodo-4-methoxy-benzonitrile 8 (7 aromatic + 1 methoxy)C-I: ~90-110; C-O: ~155-165; C-CN: ~110-120; Aromatic C-H: ~115-140; -OCH₃: ~55-65; -CN: ~115-120
This compound 8 (7 aromatic + 1 methoxy)C-I: ~90-110; C-O: ~155-165; C-CN: ~110-120; Aromatic C-H: ~115-140; -OCH₃: ~55-65; -CN: ~115-120
3,5-Diiodo-4-methoxy-benzonitrile 5 (4 aromatic + 1 methoxy)Due to symmetry, fewer signals will be observed. Ranges are similar to the other isomers.

Note: Carbons directly attached to iodine (ipso-carbons) are significantly shielded (shifted to lower ppm). The nitrile carbon chemical shift is also characteristic.[1][2]

FT-IR Spectroscopy Analysis

Infrared (IR) spectroscopy is excellent for identifying functional groups. While many isomers will show similar characteristic peaks for the nitrile and methoxy groups, the substitution pattern on the benzene ring can be determined by analyzing the out-of-plane C-H bending vibrations in the "fingerprint region" (900-675 cm⁻¹).[3]

Key Differentiating IR Absorptions

VibrationExpected Wavenumber (cm⁻¹)Significance
C≡N Stretch 2220 - 2240Confirms the presence of the nitrile group. This peak is typically sharp and of medium intensity.
Aromatic C-H Stretch 3000 - 3100Indicates aromatic C-H bonds.
Aliphatic C-H Stretch 2850 - 3000From the methoxy group.
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric) & 1000-1075 (symmetric)Confirms the presence of the methoxy group.
Aromatic C-H Out-of-Plane Bending 675 - 900Highly diagnostic of substitution pattern. The number of adjacent hydrogens on the ring determines the absorption pattern. For example, an isolated hydrogen often gives a strong band around 860-900 cm⁻¹.[4]

The specific pattern of bands in the 675-900 cm⁻¹ region is the most powerful IR tool for distinguishing these isomers.[3][4] For example, an isomer with two adjacent aromatic hydrogens will show a different pattern than one with two isolated aromatic hydrogens.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides the molecular weight and information about the molecule's fragmentation pattern, which can help in structural elucidation. All isomers of diiodo-methoxy-benzonitrile will have the same molecular weight, so the primary differentiation will come from subtle differences in their fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected, which will confirm the molecular formula. The presence of two iodine atoms will result in a characteristic isotopic pattern.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ peak.

    • Loss of an iodine radical (•I), leading to a significant [M-127]⁺ peak.

    • Subsequent loss of the second iodine atom.

    • Loss of HCN or HNC from the molecular ion or subsequent fragments.[5][6]

While the major fragments may be similar across isomers, the relative intensities of the fragment ions might differ based on the stability of the resulting cations, which is influenced by the substituent positions.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of diiodo-methoxy-benzonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[7] Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles.[7]

  • Analysis: Insert the tube into the NMR spectrometer. The instrument will perform locking and shimming on the deuterium signal of the solvent.

  • Data Acquisition: Acquire the ¹H spectrum. For ¹³C analysis, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[8][9]

  • Processing: Process the resulting Free Induction Decay (FID) data using Fourier transformation. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and identify multiplicities.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[10] Run a background scan to account for atmospheric CO₂ and H₂O.[11]

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[10]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed. The background is automatically subtracted by the software.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[12] The solution must be free of particles.

  • Vial Transfer: Transfer the solution to a 1.5 mL glass autosampler vial and seal with a septum cap.

  • Method Setup: Set up the GC-MS instrument parameters. This includes the GC oven temperature program (to ensure volatilization and separation on the column), the injector temperature, and the mass spectrometer scan range (e.g., 50-500 m/z).[13]

  • Injection: The autosampler injects a small volume (typically 1 µL) of the sample into the hot GC inlet, where it is vaporized.

  • Separation and Detection: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum for each peak can be analyzed and compared to spectral libraries for identification.[14]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for using multiple spectroscopic techniques to identify a specific isomer of diiodo-methoxy-benzonitrile.

Isomer_Differentiation_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structure Elucidation Unknown Unknown Isomer (Diiodo-methoxy-benzonitrile) MS Perform GC-MS Unknown->MS IR Perform FT-IR Unknown->IR NMR Perform ¹H & ¹³C NMR Unknown->NMR MS_Result Confirm Molecular Weight Observe Fragmentation MS->MS_Result Compare Compare Data to Predictions MS_Result->Compare IR_Result Identify Functional Groups (C≡N, C-O) Analyze Fingerprint Region (C-H Bending) IR->IR_Result IR_Result->Compare NMR_Result Determine Symmetry (# of ¹³C signals) Analyze Splitting Patterns (¹H NMR) NMR->NMR_Result NMR_Result->Compare Identify Identify Specific Isomer Compare->Identify

Caption: Workflow for Spectroscopic Isomer Identification.

References

A Comparative Guide to Iodination Reagents for the Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Iodosuccinimide and Its Alternatives for the Di-iodination of Activated Aromatic Systems.

The synthesis of 3,5-Diiodo-2-methoxy-benzonitrile, a key intermediate in various pharmaceutical and research applications, relies on the efficient and regioselective iodination of the aromatic ring. N-Iodosuccinimide (NIS) is a widely used reagent for this transformation due to its ease of handling and generally mild reaction conditions. However, the selection of an appropriate iodinating agent is critical and depends on factors such as substrate reactivity, desired yield, cost, and safety. This guide provides a comprehensive comparison of alternative reagents to NIS, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.

The starting material, 2-methoxy-benzonitrile, possesses an electron-donating methoxy group (-OCH₃) and an electron-withdrawing, meta-directing nitrile group (-CN). The methoxy group is a powerful ortho-, para-director, activating the ring for electrophilic aromatic substitution. Consequently, iodination is expected to occur at the positions ortho and para to the methoxy group (C3, C5, and the C-H bond para to the nitrile is not present). This guide will compare the performance of several key iodinating systems for achieving this di-iodination.

Quantitative Comparison of Iodinating Reagents

To provide a clear performance benchmark, the following table summarizes quantitative data for various iodinating reagents. As direct comparative studies on 2-methoxy-benzonitrile are scarce, data from structurally similar and relevant substrates, such as salicylic acid and other activated aromatic compounds, are included to illustrate the efficacy of each reagent system.

Reagent/SystemSubstrateConditionsTimeYield (%)Reference(s)
N-Iodosuccinimide (NIS) Salicylic AcidDMF, Ambient Temp.-High[1]
Iodine Monochloride (ICl) Salicylic AcidGlacial Acetic Acid, H₂O, 80°C40 min91-92%[2]
Iodine / Silver Sulfate (I₂/Ag₂SO₄) p-XyleneCH₂Cl₂, Room Temp.23 h96%[3]
Iodine / Iodic Acid (I₂/HIO₃) Reactive Aromatics2-MethoxyethanolShortQuantitative[4]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Deactivated Aromatics90% H₂SO₄, 0-20°C15-120 min40-76%

Reagent Profiles and Methodologies

N-Iodosuccinimide (NIS)

NIS is a versatile and easy-to-handle solid reagent for electrophilic iodination. Its reactivity is significantly enhanced in the presence of an acid catalyst, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom. For activated rings, mild conditions are often sufficient.

  • Advantages: Solid, stable, easy to handle; reaction can be catalyzed by various acids; generally provides good yields.

  • Disadvantages: Can be less reactive for deactivated systems without a strong acid catalyst; succinimide byproduct must be removed.

Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive interhalogen compound and a potent source of electrophilic iodine (I⁺). It is particularly effective for the poly-iodination of activated aromatic rings. Due to its high reactivity, it can often achieve high yields in short reaction times.

  • Advantages: Highly reactive; effective for di- and poly-iodination; cost-effective.

  • Disadvantages: Corrosive liquid; reacts violently with water; requires careful handling.

Molecular Iodine with an Oxidant (e.g., I₂/Ag₂SO₄, I₂/HIO₃)

Molecular iodine (I₂) itself is not sufficiently electrophilic to iodinate most aromatic rings. However, in the presence of an oxidizing agent, a more potent electrophilic species (such as I⁺) is generated in situ.

  • I₂/Silver Sulfate (Ag₂SO₄): This system is a mild and effective method for iodinating activated benzenes. The silver salt assists in generating the electrophilic iodine species.[3]

  • I₂/Iodic Acid (HIO₃): This combination provides a powerful iodinating system capable of iodinating even deactivated aromatic compounds. The reaction is believed to proceed through the formation of the triiodine cation (I₃⁺).[5]

  • Advantages: Utilizes inexpensive molecular iodine; reactivity can be tuned by the choice of oxidant; can be very effective for a range of substrates.

  • Disadvantages: Requires stoichiometric amounts of an oxidant; metal salts (like silver) can generate significant waste; reaction conditions can be harsh.

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

DIH is another hydantoin-based iodinating agent, comparable in reactivity to molecular iodine but often more convenient to handle as a stable, non-subliming solid. In the presence of strong acids like sulfuric acid, it can iodinate even deactivated aromatic compounds.

  • Advantages: Solid, stable, and easier to handle than I₂; dimethylhydantoin byproduct is water-soluble, simplifying workup.

  • Disadvantages: Requires a strong acid for deactivated substrates.

Experimental Protocols

Protocol 1: Di-iodination of Salicylic Acid using Iodine Monochloride (ICl)

This protocol for a structurally similar compound, salicylic acid, demonstrates the efficacy of ICl and can be adapted for 2-methoxy-benzonitrile or 2-hydroxybenzonitrile.[2]

  • Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

  • Reagent Addition: With stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

  • Precipitation: Add 725 mL of water to the reaction mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.

  • Heating: Gradually heat the stirred reaction mixture on a hot plate to 80°C and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.

  • Isolation: After cooling to room temperature, filter the precipitate using a Büchner funnel. Wash the solid first with acetic acid and then with water.

  • Purification: Dissolve the crude solid (approx. 75 g) in 100 mL of warm acetone and filter by gravity. Slowly add 400 mL of water to the filtrate with shaking to precipitate the pure product.

  • Drying: Filter the fine precipitate by suction, wash with water, and dry. The expected yield is 64-64.5 g (91-92%).

Protocol 2: Iodination of an Activated Aromatic Ring using Iodine and Silver Sulfate

This general procedure is effective for activated systems like p-xylene and can serve as a starting point for the di-iodination of 2-methoxy-benzonitrile, likely requiring two equivalents of the iodinating reagents.[3]

  • Setup: To a mixture of iodine (508 mg, 2 mmol) and silver sulfate (622 mg, 2 mmol) in 20 mL of dichloromethane at room temperature, add the aromatic substrate (e.g., p-xylene, 212 mg, 2 mmol).

  • Reaction: Stir the mixture at room temperature. Reaction progress can be monitored by TLC or GC. For p-xylene, the reaction time is 23 hours. For di-iodination, 2-3 equivalents of I₂ and Ag₂SO₄ may be necessary.

  • Workup: After the reaction is complete, remove the yellow precipitate (silver iodide) by filtration.

  • Washing: Wash the filtrate with a 10% aqueous sodium bisulfite solution to remove excess iodine, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the iodinated product.

Visualization of Workflow and Mechanism

To aid in understanding the processes involved, the following diagrams illustrate the general mechanism for electrophilic aromatic iodination and a logical workflow for selecting an appropriate reagent.

Electrophilic_Aromatic_Iodination General Mechanism of Electrophilic Aromatic Iodination cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation & Aromaticity Restoration Reagent Iodinating Reagent (e.g., I₂, ICl, NIS) Electrophile Electrophilic Iodine (I⁺) Reagent->Electrophile Catalyst Activator / Catalyst (e.g., Oxidant, H⁺) Catalyst->Electrophile Arene Aromatic Ring (2-methoxy-benzonitrile) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex π electrons attack I⁺ Product Iodinated Product (this compound) SigmaComplex->Product Deprotonation Base Base (e.g., H₂O, HSO₄⁻) Base->Product Reagent_Selection_Workflow Workflow for Selecting an Iodination Reagent Start Define Synthesis Goal: Synthesize this compound AssessSubstrate Assess Substrate Reactivity (2-methoxy-benzonitrile is activated) Start->AssessSubstrate ConsiderNIS Consider Baseline Reagent: N-Iodosuccinimide (NIS) AssessSubstrate->ConsiderNIS ConsiderICl Alternative 1: Iodine Monochloride (ICl) AssessSubstrate->ConsiderICl ConsiderI2Oxidant Alternative 2: I₂ + Oxidant (e.g., Ag₂SO₄) AssessSubstrate->ConsiderI2Oxidant ConsiderDIH Alternative 3: DIH AssessSubstrate->ConsiderDIH EvalNIS Pros: Easy to handle, mild Cons: May require strong acid ConsiderNIS->EvalNIS EvalICl Pros: Highly reactive, high yield Cons: Corrosive, hazardous ConsiderICl->EvalICl EvalI2Oxidant Pros: Tunable, cost-effective I₂ Cons: Waste generation, harsh conditions ConsiderI2Oxidant->EvalI2Oxidant EvalDIH Pros: Solid, easy workup Cons: May require strong acid ConsiderDIH->EvalDIH Decision Select Optimal Reagent Based On: - Yield & Selectivity - Safety & Handling - Cost & Waste - Reaction Conditions EvalNIS->Decision EvalICl->Decision EvalI2Oxidant->Decision EvalDIH->Decision End Proceed with Synthesis Decision->End

References

Evaluating the efficacy of 3,5-Diiodo-2-methoxy-benzonitrile-derived compounds against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Benzonitrile-Derived Compounds Against Cancer Cell Lines

Introduction

This guide provides a comparative analysis of the efficacy of several benzonitrile-derived compounds against various cancer cell lines. While the initial focus was on 3,5-Diiodo-2-methoxy-benzonitrile derivatives, a comprehensive literature search did not yield specific studies on this particular subclass. Therefore, this guide has been broadened to include other promising benzonitrile derivatives that have been evaluated for their anticancer properties. The data presented here is intended for researchers, scientists, and drug development professionals.

The compounds discussed fall into several categories based on their core structures and mechanisms of action, including 2-phenylacrylonitrile derivatives, benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, and other pyrimidine-5-carbonitrile derivatives. Their efficacy is compared based on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Detailed experimental protocols for the key assays and diagrams of the relevant signaling pathways are also provided.

Data Presentation: Comparative Efficacy of Benzonitrile Derivatives

The following tables summarize the in vitro cytotoxic activity of selected benzonitrile derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Efficacy of 2-Phenylacrylonitrile Derivatives [1][2][3]

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
1g2a HCT116 (Colon)5.9Tubulin Polymerization Inhibitor
BEL-7402 (Liver)7.8Tubulin Polymerization Inhibitor
Taxol (Control) HCT116 (Colon)-Tubulin Stabilizer
BEL-7402 (Liver)-Tubulin Stabilizer

Table 2: Efficacy of Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives [4][5]

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
7a HepG2 (Liver)-Apoptosis Induction, p53 pathway
7c HepG2 (Liver)-Apoptosis Induction, p53 pathway
11 HepG2 (Liver)-Apoptosis Induction, p53 pathway
Doxorubicin (Control) HepG2 (Liver)-DNA Intercalation, Topoisomerase II Inhibition

Table 3: Efficacy of Pyrimidine-5-Carbonitrile Derivatives [6][7]

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
11e HCT-116 (Colon)1.14VEGFR-2 Inhibitor
MCF-7 (Breast)1.54VEGFR-2 Inhibitor
12b HCT-116 (Colon)-VEGFR-2 Inhibitor
MCF-7 (Breast)-VEGFR-2 Inhibitor
10b HepG2 (Liver)3.56EGFR Inhibitor
A549 (Lung)5.85EGFR Inhibitor
MCF-7 (Breast)7.68EGFR Inhibitor
Sorafenib (Control) HCT-116 (Colon)-Multi-kinase Inhibitor (including VEGFR-2)
Erlotinib (Control) HepG2 (Liver)0.87EGFR Inhibitor
A549 (Lung)1.12EGFR Inhibitor
MCF-7 (Breast)5.27EGFR Inhibitor

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Benzonitrile-derived compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of the benzonitrile-derived compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)[13][14][15][16][17]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzonitrile-derived compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds as described for the MTT assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis[18][19][20][21][22]

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Benzonitrile-derived compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds as previously described.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic Proteins[23][24][25][26][27]

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases, Bax, and Bcl-2.

Materials:

  • Cancer cell lines

  • Benzonitrile-derived compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Benzonitrile Derivatives cell_seeding->treatment mtt MTT Assay (Viability/Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (DNA Content) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: General experimental workflow for evaluating benzonitrile derivatives.

tubulin_inhibition_pathway cluster_compound 2-Phenylacrylonitrile Derivatives cluster_cellular_process Cellular Process compound Compound 1g2a tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Inhibits microtubule Microtubule Polymerization tubulin->microtubule Required for mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway for tubulin polymerization inhibitors.

vegfr2_inhibition_pathway cluster_compound Pyrimidine-5-carbonitrile Derivatives cluster_signaling_cascade VEGFR-2 Signaling Cascade compound Compound 11e vegfr2 VEGFR-2 compound->vegfr2 Inhibits vegf VEGF vegf->vegfr2 Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr2->downstream angiogenesis Angiogenesis downstream->angiogenesis proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Signaling pathway for VEGFR-2 inhibitors.

apoptosis_induction_pathway cluster_compound Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives cluster_apoptotic_pathway Apoptotic Pathway compound Compounds 7a, 7c, 11 p53 p53 Activation compound->p53 Induces caspase8 Caspase-8 Activation (Extrinsic Pathway) compound->caspase8 Induces bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspase9 Caspase-9 Activation (Intrinsic Pathway) bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway.

References

Side-by-side comparison of synthetic routes to substituted benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzonitriles is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of synthetic route is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, cost, and scalability. This guide provides a side-by-side comparison of the most prevalent methods for synthesizing substituted benzonitriles, complete with experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthetic Routes

The following table summarizes the key characteristics of six major synthetic routes to substituted benzonitriles.

Method Starting Material Reagents Typical Conditions Advantages Disadvantages
Sandmeyer Reaction Aryl Diazonium Salts (from Anilines)CuCN, NaCN/KCNAqueous, 0-100 °CInexpensive reagents, well-established.Limited to substrates that can form stable diazonium salts; potential for side reactions.[1][2]
Rosenmund-von Braun Reaction Aryl Halides (esp. I, Br)Stoichiometric or catalytic CuCNHigh temperatures (150-250 °C), polar solvents (DMF, pyridine).[3][4]Effective for simple aryl halides.Harsh reaction conditions, limited functional group tolerance, difficult product purification.[3]
Palladium-Catalyzed Cyanation Aryl Halides (Cl, Br, I), TriflatesPd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Mild to moderate temperatures (rt - 120 °C).[5][6][7]Excellent functional group tolerance, mild conditions, high yields, use of non-toxic cyanide sources.[5][6]Cost of palladium catalyst and ligands.
Nickel-Catalyzed Cyanation Aryl Halides (Cl, Br, I)Ni catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)Mild conditions (rt - 80 °C).[8][9]Lower cost than palladium, sustainable, good functional group tolerance.[8][9]Can require careful optimization of ligands and reaction conditions.
Dehydration of Benzamides Substituted BenzamidesDehydrating agent (e.g., P₂O₅, SOCl₂, (COCl)₂) or catalytic conditionsVaries from mild to harsh depending on the reagent.Readily available starting materials, can be performed under mild conditions with modern reagents.[10]The synthesis of the benzamide may add an extra step; some dehydrating agents are harsh.
Ammoxidation of Methylarenes Substituted ToluenesNH₃, O₂ (air), metal oxide catalystHigh-temperature (300-500 °C), gas-phase reaction.[11]Highly atom-economical, suitable for large-scale industrial production.Requires specialized equipment, harsh conditions limit functional group tolerance.

Quantitative Data on Reaction Performance

The following tables provide a comparative look at the yields for different substituted benzonitriles synthesized via palladium-catalyzed cyanation and nickel-catalyzed cyanation, highlighting the substrate scope of these modern methods.

Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides

Substrate Product Catalyst System Conditions Yield (%) Reference
4-Bromobenzonitrile1,4-DicyanobenzenePd(OAc)₂, no ligand120 °C, 5 h, DMAC96[5]
4-Bromoacetophenone4-AcetylbenzonitrilePd(OAc)₂, no ligand120 °C, 5 h, DMAC91[5]
1-Bromo-4-methoxybenzene4-MethoxybenzonitrilePd(OAc)₂, no ligand120 °C, 5 h, DMAC83[5]
3-Bromopyridine3-CyanopyridineP1/L140 °C, 18 h, THF/H₂O85[7]

P1 = a palladacycle precatalyst, L1 = a phosphine ligand as described in the reference.

Table 2: Nickel-Catalyzed Cyanation of Aryl Halides

Substrate Product Catalyst System Conditions Yield (%) Reference
4-Chlorotoluene4-MethylbenzonitrileNiBr₂(bpy)·xH₂O80 °C, 16 h, DMAc85[8]
1-Bromo-4-fluorobenzene4-FluorobenzonitrileNiBr₂(bpy)·xH₂O80 °C, 16 h, DMAc92[8]
2-Bromonaphthalene2-NaphthonitrileNiBr₂(bpy)·xH₂O80 °C, 16 h, DMAc95[8]
Ethyl 4-iodobenzoateEthyl 4-cyanobenzoateNiCl₂·1,10-phen, Zn50 °C, 12 h, dioxane92[12]

Experimental Protocols

1. Sandmeyer Reaction: Synthesis of p-Chlorotoluene

This procedure is adapted from a general protocol for the Sandmeyer reaction.[13]

  • Part A: Preparation of Copper(I) Chloride: A solution of copper(II) sulfate and sodium chloride is reduced with sodium bisulfite to precipitate copper(I) chloride. The white precipitate is washed and kept as a suspension in water.

  • Part B: Preparation of the Diazonium Salt: p-Toluidine is dissolved in aqueous HCl and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the p-toluenediazonium chloride solution.

  • Part C: The Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the stirred suspension of copper(I) chloride. Effervescence (N₂ gas) is observed. The reaction mixture is stirred for a period, and then the product, p-chlorotoluene, is isolated, typically by steam distillation followed by extraction and purification. An approximate yield of 50% can be expected.[14]

2. Palladium-Catalyzed Cyanation of an Aryl Bromide

The following is a representative procedure for the ligand-free palladium-catalyzed cyanation.[5]

  • A reaction vessel is charged with the aryl bromide (1.0 mmol), potassium ferrocyanide (0.4 mmol), and palladium(II) acetate (0.001 mmol, 0.1 mol%).

  • Dimethylacetamide (DMAC, 3 mL) is added, and the vessel is sealed.

  • The reaction mixture is heated to 120 °C with stirring for 5 hours.

  • After cooling to room temperature, the reaction is diluted with a suitable organic solvent and water.

  • The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography or distillation.

3. Dehydration of Benzamide to Benzonitrile

A procedure using phosphorus pentoxide is described below.[15]

  • Benzamide and phosphorus pentoxide are thoroughly mixed in a distillation flask.

  • The flask is heated, and the benzonitrile product distills over.

  • The collected distillate is then redistilled to afford pure benzonitrile. A yield of 90% has been reported using microwave heating for 1-2.5 minutes.[15]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to substituted benzonitriles.

Sandmeyer_Reaction Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, H⁺ (Diazotization) Benzonitrile Substituted Benzonitrile Diazonium->Benzonitrile CuCN Metal_Catalyzed_Cyanation ArylHalide Substituted Aryl Halide (X = Cl, Br, I) Benzonitrile Substituted Benzonitrile ArylHalide->Benzonitrile Pd or Ni catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆]) Amide_Dehydration Benzamide Substituted Benzamide Benzonitrile Substituted Benzonitrile Benzamide->Benzonitrile Dehydrating Agent (-H₂O)

References

Validating Experimental Findings with Theoretical Calculations for 3,5-Diiodo-2-methoxy-benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating experimental findings with theoretical calculations, using 3,5-Diiodo-2-methoxy-benzonitrile as a case study. The synergy between empirical data and computational chemistry is a cornerstone of modern chemical research, offering deeper insights into molecular structure, properties, and reactivity. This document outlines the typical experimental protocols and theoretical approaches, presenting data in a comparative format to facilitate clear analysis.

Comparison of Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueTheoretical ValueMethod/Basis Set
Molecular FormulaC₈H₅I₂NOC₈H₅I₂NO-
Molecular WeightTo be determined384.94 g/mol -
DensityTo be determined2.4±0.1 g/cm³[1]Prediction
Boiling PointTo be determined388.6±42.0 °C at 760 mmHg[1]Prediction
logPTo be determined3.94[1]Prediction

Table 2: Spectroscopic Data Comparison

TechniqueExperimental Data (Expected)Theoretical Data (Calculated)
¹H NMR Chemical shifts and coupling constants for aromatic and methoxy protons.Predicted chemical shifts based on the calculated electronic environment of the protons.
¹³C NMR Chemical shifts for all unique carbon atoms in the molecule.Predicted chemical shifts derived from the calculated electron densities around the carbon nuclei.
FT-IR Vibrational frequencies for functional groups (e.g., C≡N, C-O, C-I, C-H).Calculated vibrational frequencies and their corresponding intensities.
Mass Spec Molecular ion peak (m/z) and fragmentation pattern.Predicted m/z for the molecular ion and major fragments.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for generating high-quality data for validation.

Synthesis of this compound

While a specific protocol for this molecule is not detailed in the search results, a plausible synthesis would involve the iodination of 2-methoxybenzonitrile. A general procedure would be:

  • Starting Material: 2-methoxybenzonitrile.

  • Iodinating Agent: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be used.

  • Solvent: An inert solvent like dichloromethane or acetonitrile is typically employed.

  • Catalyst: A Lewis acid or a protic acid catalyst might be required to facilitate the electrophilic aromatic substitution.

  • Reaction Conditions: The reaction would likely be stirred at room temperature or gently heated for a period of time, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture would be quenched, extracted with an organic solvent, washed, dried, and the solvent evaporated. The crude product would then be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a KBr pellet or as a thin film on a salt plate. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the exact mass of the molecular ion, confirming the elemental composition.

Theoretical Calculation Methodology

Density Functional Theory (DFT) is a powerful tool for predicting the properties of molecules.

  • Software: Calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: A suitable functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

  • Basis Set: A basis set like 6-311+G(d,p) would be appropriate for the lighter atoms (C, H, N, O). For iodine, a basis set with effective core potentials (e.g., LANL2DZ) is necessary to account for relativistic effects.

  • Geometry Optimization: The 3D structure of this compound would be optimized to find the lowest energy conformation.

  • Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculations: NMR shielding tensors would be calculated using a method like GIAO (Gauge-Independent Atomic Orbital) to predict the ¹H and ¹³C NMR chemical shifts.

Workflow for Validation

The following diagram illustrates the logical flow for validating experimental findings with theoretical calculations.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms comp_struct Structural Comparison synthesis->comp_struct comp_nmr NMR Spectra Comparison nmr->comp_nmr comp_ir IR Spectra Comparison ir->comp_ir validation Validation & Insight ms->validation Composition Confirmation mol_model Molecular Modeling geom_opt Geometry Optimization mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc geom_opt->comp_struct freq_calc->comp_ir nmr_calc->comp_nmr comp_struct->validation comp_nmr->validation comp_ir->validation

Caption: Workflow for the validation of experimental data with theoretical calculations.

Signaling Pathways and Logical Relationships

The relationship between experimental and theoretical data in chemical validation is not a signaling pathway in the biological sense but a logical workflow. The diagram above illustrates this process, where two parallel streams of investigation—experimental and theoretical—converge for a comparative analysis, leading to a validated understanding of the molecule's properties. This validated data is then crucial for further research, such as in drug development for understanding molecular interactions and predicting biological activity.

References

Safety Operating Guide

Proper Disposal of 3,5-Diiodo-2-methoxy-benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Diiodo-2-methoxy-benzonitrile (CAS No. 898731-72-1), a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.

Hazard Identification and Classification
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3]
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.

Step 1: Identify the Correct Waste Stream Due to its chemical structure, this compound must be disposed of in the halogenated organic waste stream.[1][2] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1]

Step 2: Select an Appropriate Waste Container Use a designated, properly labeled hazardous waste container. The container should be:

  • Made of a compatible material (e.g., polyethylene).[3]

  • In good condition with a secure, tightly sealing lid.[4]

  • Clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[1][4][5]

Step 3: Document the Waste Maintain a log of all chemicals added to the waste container. For this compound, record its full chemical name and the approximate quantity being disposed of.

Incompatible Materials

To prevent hazardous reactions, do not mix the following with halogenated organic waste containing this compound:

  • Acids and bases[2][5]

  • Oxidizing agents[3]

  • Heavy metals[1][5]

  • Aqueous solutions[5]

Disposal Procedure for Unused or Surplus this compound

Solid Waste:

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.

  • Transfer: Carefully transfer the solid this compound into the designated halogenated organic waste container. Avoid creating dust.

  • Labeling: Ensure the container is accurately labeled with the contents, including the full chemical name and quantity.

  • Sealing: Securely close the waste container lid.[4]

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[1]

Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with this compound should also be disposed of in the solid halogenated organic waste container.

Disposal of Solutions Containing this compound

Organic Solvent Solutions:

  • Waste Stream: If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution should be disposed of in the liquid halogenated organic waste stream.[2][4]

  • Collection: In a chemical fume hood, carefully pour the solution into a designated liquid halogenated waste container.

  • Labeling: Update the waste container label with the names and approximate percentages of all components in the solution.[1]

  • Sealing and Storage: Securely close the container and store it in the satellite accumulation area.

If the solvent is non-halogenated, the mixture is still considered halogenated waste due to the presence of this compound.[5]

Final Disposal Logistics

Once the waste container is full (typically around 75-80% capacity to prevent spills), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Dispose of This compound is_solid Is the waste solid or a solution? start->is_solid solid_waste Solid Waste (Pure compound or contaminated labware) is_solid->solid_waste Solid solution_waste Solution Waste is_solid->solution_waste Solution halogenated_container_solid Place in designated 'Solid Halogenated Organic Waste' container solid_waste->halogenated_container_solid is_solvent_halogenated Is the solvent halogenated? solution_waste->is_solvent_halogenated end Seal container, store in Satellite Accumulation Area, and contact EHS for pickup halogenated_container_solid->end halogenated_container_liquid Place in designated 'Liquid Halogenated Organic Waste' container is_solvent_halogenated->halogenated_container_liquid Yes or No Mixture is still halogenated waste halogenated_container_liquid->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3,5-Diiodo-2-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 3,5-Diiodo-2-methoxy-benzonitrile, ensuring operational integrity and personnel safety.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to strict safety protocols is crucial to minimize exposure and mitigate potential hazards. The following personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals.[1][2][3][4] Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust comply with ANSI Z87.1 standards to protect against splashes.[5]
Face Protection Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing or aerosol generation.[2][5]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator may be required.

Hazard Summary and First Aid

Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[6][7]

  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

First Aid Procedures:

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) for similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Ensure a well-ventilated workspace (e.g., chemical fume hood) prep_ppe->prep_workspace handle_weigh Weigh the solid compound carefully to avoid dust generation prep_workspace->handle_weigh handle_dissolve Dissolve in an appropriate solvent within the fume hood handle_weigh->handle_dissolve handle_transfer Use appropriate glassware and techniques for transfers handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in designated halogenated waste containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[9][10]

  • Non-Halogenated Waste: Keep this compound and its waste separate from non-halogenated waste streams to avoid unnecessary and costly disposal procedures for the entire container.[10]

Disposal Methods:

  • Licensed Hazardous Waste Disposal: The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[11] These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[1] This process breaks down the molecule into less harmful components.

  • Chemical Neutralization: In some cases, chemical neutralization with a reducing agent like sodium thiosulfate can convert the iodine to a less toxic iodide form.[6] However, this should only be performed by trained personnel following a validated standard operating procedure.

Emergency Spill Procedures:

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

spill_start Spill Occurs spill_evacuate Evacuate the immediate area and alert nearby personnel spill_start->spill_evacuate spill_ppe If safe to do so, don appropriate respiratory and chemical protection spill_evacuate->spill_ppe spill_contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) spill_ppe->spill_contain spill_collect Carefully collect the absorbed material into a sealed container for hazardous waste spill_contain->spill_collect spill_decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water spill_collect->spill_decontaminate spill_report Report the incident to the laboratory supervisor and EHS spill_decontaminate->spill_report

Caption: Emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.